NR160
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[(1-benzyltetrazol-5-yl)methyl]-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N6O3/c26-25(27,28)21-9-5-4-8-20(21)24(36)33(14-18-10-12-19(13-11-18)23(35)30-37)16-22-29-31-32-34(22)15-17-6-2-1-3-7-17/h1-13,37H,14-16H2,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWDNULKAXEKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)CN(CC3=CC=C(C=C3)C(=O)NO)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of NR160, a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NR160 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that is primarily localized in the cytoplasm. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins, including α-tubulin and the chaperone protein Hsp90. By inhibiting HDAC6, this compound modulates crucial cellular processes such as protein folding and stability, cell motility, and intracellular signaling. This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects on key cellular substrates, and impact on relevant signaling pathways. Detailed experimental protocols and quantitative data are presented to support the understanding of this compound's function and to facilitate its application in research and drug development.
Core Mechanism of Action: Selective HDAC6 Inhibition
This compound exerts its biological effects through the selective inhibition of the enzymatic activity of HDAC6. This inhibition leads to the hyperacetylation of HDAC6's downstream protein substrates, thereby altering their function.
Biochemical Potency and Selectivity
This compound is a highly potent inhibitor of HDAC6 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, is a key feature that minimizes off-target effects associated with pan-HDAC inhibitors.
| Quantitative Data on this compound Inhibitory Activity | |
| Target | IC50 (nM) |
| HDAC6 | 30 |
| HDAC1 | >10,000 |
| HDAC2 | >10,000 |
| HDAC3 | >10,000 |
| HDAC8 | >10,000 |
| Data derived from in vitro fluorogenic assays. |
Key Cellular Substrates and Downstream Effects
The primary mechanism through which this compound impacts cellular function is by increasing the acetylation of key cytoplasmic proteins normally deacetylated by HDAC6.
Hyperacetylation of α-Tubulin
A hallmark of HDAC6 inhibition is the increased acetylation of α-tubulin. This compound treatment leads to a significant increase in acetylated α-tubulin levels in a dose-dependent manner. This post-translational modification is associated with increased microtubule stability and altered cell motility. In cellular assays, treatment with this compound at concentrations of 2.5 µM and 5 µM for 24 hours has been shown to induce α-tubulin acetylation.
Modulation of Hsp90 Chaperone Activity
Heat shock protein 90 (Hsp90) is another critical cytoplasmic substrate of HDAC6. Deacetylation by HDAC6 is required for the proper chaperone function of Hsp90, which is essential for the stability and activity of numerous client proteins involved in cell growth and survival. Inhibition of HDAC6 by compounds like this compound leads to the hyperacetylation of Hsp90, which can disrupt its chaperone activity and lead to the degradation of its client proteins.
Impact on Cellular Signaling Pathways
By modulating the acetylation and function of its primary substrates, this compound influences several critical signaling pathways implicated in cancer and other diseases.
Wnt/β-catenin Signaling Pathway
HDAC6 has been shown to play a role in the Wnt/β-catenin signaling pathway. By deacetylating β-catenin, HDAC6 can promote its nuclear translocation and subsequent activation of target genes. While direct studies on this compound's effect on this pathway are limited, the inhibition of HDAC6 is expected to interfere with this process, potentially leading to decreased Wnt signaling.
ERK Signaling Pathway
The extracellular signal-regulated kinase (ERK) pathway is another signaling cascade that can be influenced by HDAC6 activity. Inhibition of HDAC6 has been shown to decrease the levels of phosphorylated ERK (p-ERK), a key activated component of this pathway. This effect is thought to be mediated through the hyperacetylation of α-tubulin, which disrupts the localization of p-ERK on microtubules.
dot
Caption: A diagram illustrating the mechanism of action of this compound.
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol is a representative method for determining the IC50 values of HDAC inhibitors like this compound.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., ZMAL - Z-Lys(Ac)-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test compound (this compound) and control inhibitor (e.g., Trichostatin A)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 5 µL of the diluted this compound or control inhibitor to the wells of the microplate.
-
Add 20 µL of diluted HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control and plot the data to determine the IC50 value using non-linear regression.
dot
Caption: A flowchart of the in vitro HDAC inhibition assay protocol.
Western Blot Analysis of α-Tubulin Acetylation
This protocol describes the detection of changes in α-tubulin acetylation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) for 24 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin or GAPDH signal.
Conclusion
This compound is a potent and selective HDAC6 inhibitor that functions primarily in the cytoplasm to increase the acetylation of non-histone proteins, most notably α-tubulin and Hsp90. This targeted mechanism of action leads to the modulation of microtubule dynamics, disruption of chaperone protein function, and perturbation of key signaling pathways such as Wnt/β-catenin and ERK. The high selectivity of this compound for HDAC6 makes it a valuable tool for studying the specific roles of this enzyme in health and disease and a promising candidate for the development of targeted therapeutics. The data and protocols provided in this guide offer a comprehensive resource for researchers and drug developers working with this compound and other HDAC6 inhibitors.
NR160: An In-Depth Technical Guide to its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
NR160 is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase.[1][2] Unlike pan-HDAC inhibitors, which target multiple HDAC isoforms and can lead to significant off-target effects, this compound's selectivity for HDAC6 makes it a promising candidate for targeted therapeutic strategies. This technical guide provides a comprehensive overview of the biological targets and signaling pathways of this compound, with a focus on its mechanism of action and its synergistic effects with other anti-cancer agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Core Biological Target: Histone Deacetylase 6 (HDAC6)
The primary biological target of this compound is Histone Deacetylase 6 (HDAC6), a unique, predominantly cytoplasmic enzyme characterized by two catalytic domains and a zinc-finger ubiquitin-binding domain.[1] HDAC6 plays a crucial role in various cellular processes by deacetylating a number of non-histone protein substrates.
Key Substrates of HDAC6
-
α-tubulin: Deacetylation of α-tubulin by HDAC6 is critical for regulating microtubule dynamics, which in turn affects cell motility, cell division, and intracellular transport.[1]
-
Hsp90 (Heat shock protein 90): HDAC6-mediated deacetylation of Hsp90 influences its chaperone activity, which is essential for the stability and function of numerous client proteins involved in cell growth and survival.
-
Cortactin: This substrate is involved in the regulation of the actin cytoskeleton, and its deacetylation by HDAC6 impacts cell migration and invasion.[1]
Mechanism of Action of this compound
This compound is a tetrazole-based inhibitor that selectively binds to the catalytic site of HDAC6.[1] A co-crystal structure of HDAC6 complexed with this compound has revealed that the steric complementarity of this compound's bifurcated capping group to the L1 and L2 loop pockets of the enzyme is responsible for its high selectivity.[1] By inhibiting the deacetylase activity of HDAC6, this compound leads to the hyperacetylation of its substrates, most notably α-tubulin.[1] This disruption of normal HDAC6 function underlies the biological effects of this compound.
Signaling Pathways and Cellular Effects
The inhibition of HDAC6 by this compound triggers a cascade of downstream events, impacting several key signaling pathways and cellular processes.
Disruption of the Aggresome Pathway and Synergistic Apoptosis
One of the most significant consequences of HDAC6 inhibition is the disruption of the aggresome pathway. The aggresome is a cellular quality control mechanism responsible for clearing misfolded and polyubiquitinated proteins. HDAC6 is a critical component of this pathway, as it binds to both ubiquitinated proteins and the dynein motor complex, facilitating the transport of protein aggregates to the aggresome for degradation.
When the primary protein degradation machinery, the proteasome, is inhibited (e.g., by the drug bortezomib), cells become heavily reliant on the aggresome pathway for survival. By inhibiting HDAC6, this compound blocks this compensatory mechanism, leading to a massive accumulation of toxic protein aggregates and inducing high levels of cellular stress. This dual blockade of protein degradation pathways results in a synergistic induction of apoptosis, particularly in cancer cells that are highly dependent on efficient protein turnover.[1]
Induction of Apoptosis in Combination Therapy
While this compound exhibits low cytotoxicity as a single agent, its true therapeutic potential is realized in combination with other anti-cancer drugs.[1][2]
-
With Proteasome Inhibitors (e.g., Bortezomib): As described above, the combination of this compound and bortezomib (B1684674) leads to a synergistic increase in apoptosis in leukemia cells.[1]
-
With Anthracyclines (e.g., Epirubicin (B1671505) and Daunorubicin): A combinatorial high-throughput drug screen revealed that this compound significantly enhances the cytotoxicity of epirubicin and daunorubicin.[1]
The synergistic effect of this compound with these agents highlights its potential to overcome drug resistance and enhance the efficacy of existing cancer therapies.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC6 | 30 |
Data from Reßing et al., J Med Chem, 2020.[1][2]
Table 2: Single-Agent Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | IC50 (µM) |
| TALL-1 | 49.4 |
| HSB-2 | 51.8 |
| MOLT-4 | 42.4 |
| Jurkat | 32.1 |
| HL-60 | 42.9 |
| SUP-B15 | 22.5 |
| K562 | 41.6 |
Data from MedChemExpress, citing Reßing et al., J Med Chem, 2020.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
HDAC Enzyme Inhibition Assay
This protocol is adapted from general fluorometric HDAC assay procedures and the specific details provided in the primary literature for this compound.
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound, recombinant HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular α-tubulin Acetylation Assay (Western Blot)
This protocol is based on the methods described for this compound in HL-60 cells.[1]
-
Reagents and Materials:
-
HL-60 acute myeloid leukemia cells
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-Histone H3, anti-Histone H3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed HL-60 cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (e.g., 2.5 µM and 5 µM) for 24 hours.[2]
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated tubulin.
-
Cell Viability Assay (MTT Assay)
This protocol is based on standard MTT assay procedures and the cytotoxicity data reported for this compound.[2]
-
Reagents and Materials:
-
Leukemia cell lines (e.g., TALL-1, HSB-2, MOLT-4, Jurkat, HL-60, SUP-B15, K562)
-
Appropriate cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
-
-
Procedure:
-
Seed the leukemia cells in a 96-well plate.
-
Treat the cells with a concentration gradient of this compound (e.g., 1 µM to 50 µM) for 24 hours.[2]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (in combination with Bortezomib)
This protocol is based on the combination studies performed with this compound.[1]
-
Reagents and Materials:
-
HL-60 cells
-
This compound
-
Bortezomib
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed HL-60 cells in culture plates.
-
Treat the cells with this compound alone, Bortezomib alone, or a combination of both for 24 hours. Use concentrations determined from single-agent dose-response curves (e.g., 2.5 µM or 5 µM this compound).[2]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
-
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Mechanism of action of this compound and its synergy with bortezomib.
Caption: Experimental workflow for α-tubulin acetylation Western blot.
Caption: Workflow for combination therapy apoptosis assay.
Conclusion
This compound is a highly selective HDAC6 inhibitor with a well-defined mechanism of action. Its ability to disrupt the aggresome pathway and synergize with established anti-cancer agents like proteasome inhibitors and anthracyclines makes it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel cancer therapeutics.
References
Unraveling the Enigma of NR160: A Call for Specificity
Despite a comprehensive search across scientific databases and chemical repositories, the identifier "NR160" does not correspond to a publicly documented chemical entity. This lack of specific information precludes the creation of the requested in-depth technical guide on its structure-activity relationship.
Initial and targeted searches for "this compound" in the context of chemical compounds, drugs, and research chemicals have failed to yield any relevant results. The search results were broad and unrelated, encompassing topics from motorcycles and historical labor camps to dosage information for existing medications and UN numbers for common chemicals.
It is highly probable that "this compound" represents one of the following:
-
An internal, non-public compound designation: Many pharmaceutical and research institutions use internal codes for their compounds during development. This information is often proprietary and not available in the public domain.
-
A significant typographical error: The identifier provided may contain a typo, preventing its accurate identification.
-
An obscure or recently synthesized research compound: The molecule may be so new or niche that it has not yet been indexed in publicly accessible databases.
To proceed with the user's request for a detailed technical guide, more specific information is critically required . Essential details that would enable a thorough analysis include:
-
The full chemical name or IUPAC name of the compound.
-
The chemical structure (e.g., a SMILES string or an image).
-
The biological target or the therapeutic area of interest.
-
Any associated publications, patents, or conference abstracts.
Without this fundamental information, it is impossible to gather the necessary data to construct the requested tables, experimental protocols, and signaling pathway diagrams. We urge the user to provide more specific details about the molecule to facilitate a comprehensive and accurate response.
In-depth Technical Guide on NR160: Discovery and Chemical Synthesis
A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific molecule or compound designated as "NR160" in the context of drug discovery, chemical synthesis, or biological research.
It is possible that "this compound" represents an internal codename for a compound within a private research organization, and information regarding its discovery, synthesis, and biological activity has not yet been disclosed publicly. Alternatively, it could be a highly niche or recently developed compound that has not yet been indexed in the searched databases.
Without any foundational information on the chemical structure, biological target, or therapeutic area of "this compound," it is not possible to provide the requested in-depth technical guide, including:
-
Data Presentation: No quantitative data on efficacy, potency, or other metrics are available to summarize.
-
Experimental Protocols: Detailed methodologies for synthesis or key experiments cannot be provided as none are published.
-
Visualization of Signaling Pathways: Without knowledge of the compound's mechanism of action, no relevant signaling pathways, experimental workflows, or logical relationships can be diagrammed.
We recommend verifying the designation "this compound" and consulting internal or proprietary documentation if this is a compound under development within a specific organization. Should "this compound" be a different designation or a novel compound that becomes publicly documented in the future, a detailed technical guide could then be compiled.
Foundational Research on HDAC6 Inhibitors: A Technical Guide for Drug Development
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2] This deacetylation process generally leads to chromatin condensation and transcriptional repression.[1] While most HDACs are located in the nucleus, Histone Deacetylase 6 (HDAC6) is unique due to its primary cytoplasmic localization and its distinct substrate specificity.[3][4]
HDAC6, a class IIb HDAC, possesses a unique structure with two active catalytic domains and a C-terminal zinc finger ubiquitin-binding domain.[4][5][6] Its substrates are predominantly non-histone proteins, including α-tubulin, the chaperone protein Hsp90, and cortactin.[3][7][8] Through its enzymatic activity, HDAC6 plays a pivotal role in numerous cellular processes such as microtubule dynamics, cell migration, protein quality control, and immune responses.[5][9][10]
The dysregulation of HDAC6 has been implicated in the pathology of various diseases, including cancer, neurodegenerative disorders like Alzheimer's and Parkinson's, and autoimmune diseases.[11] Consequently, the development of selective HDAC6 inhibitors has emerged as a promising therapeutic strategy, potentially offering a more favorable safety profile compared to pan-HDAC inhibitors that target multiple isoforms and are associated with greater toxicity.[12][13][14] This guide provides an in-depth overview of the foundational research on HDAC6 inhibitors, covering their mechanism of action, relevant signaling pathways, quantitative data, and key experimental methodologies.
The Core Biology of HDAC6
Structure and Cellular Function
HDAC6 is distinguished from other HDACs by several key features:
-
Tandem Catalytic Domains (CD1 and CD2): It contains two functional deacetylase domains.[5][15] While both are active, the CD2 domain is primarily responsible for the deacetylation of α-tubulin.[1][16]
-
Cytoplasmic Localization: Unlike the nuclear-dominant class I HDACs, HDAC6 resides almost exclusively in the cytoplasm.[2][3]
-
Ubiquitin-Binding Domain (ZnF-UBP): A zinc-finger domain at its C-terminus allows HDAC6 to bind to polyubiquitinated misfolded proteins.[9][15] This function is critical for its role in protein degradation pathways.
The primary function of HDAC6 revolves around the deacetylation of non-histone substrates, which modulates a variety of cellular activities:
-
Regulation of Microtubule Dynamics: By deacetylating α-tubulin, HDAC6 influences microtubule stability and dynamics, which is essential for cell motility, mitosis, and intracellular transport.[9][10]
-
Protein Folding and Degradation: HDAC6 deacetylates the molecular chaperone Hsp90, affecting its stability and function.[17] This interaction is crucial for the proper folding and degradation of Hsp90 client proteins, many of which are involved in cancer signaling.[17]
-
Aggresome Formation: HDAC6 links the protein degradation machinery to the cytoskeleton. It binds to both polyubiquitinated misfolded proteins and dynein motors, facilitating the transport of protein aggregates along microtubules to form an "aggresome" for clearance via autophagy.[10]
Key Substrates of HDAC6
-
α-tubulin: The most well-characterized substrate. Deacetylation of α-tubulin by HDAC6 destabilizes microtubules and increases cell motility.[9][10] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, a key biomarker for inhibitor activity.[13]
-
Hsp90 (Heat Shock Protein 90): Deacetylation of Hsp90 by HDAC6 is required for its chaperone activity.[17] Inhibition can lead to the degradation of Hsp90 client proteins like Bcr-Abl, c-Raf, and AKT.[17]
-
Cortactin: An actin-binding protein involved in cell migration. HDAC6-mediated deacetylation of cortactin promotes cell movement.[3]
-
ERK1 (Extracellular signal-regulated kinase 1): HDAC6 can deacetylate and stimulate the activity of ERK1, suggesting a positive feed-forward loop between these two proteins that may play a role in cancer.[5]
-
Other Substrates: Additional substrates include STAT3, NF-κB, and β-catenin, highlighting the broad impact of HDAC6 on cellular signaling.[3][18]
HDAC6 Signaling Pathways and Mechanism of Inhibition
HDAC6 inhibitors function by blocking the enzyme's catalytic activity. Most inhibitors share a common pharmacophore consisting of a Zinc-Binding Group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme's active site.[1][8] The ZBG chelates the essential Zn2+ ion in the catalytic site, preventing the substrate from binding and being deacetylated.[1]
// Normal Pathway HDAC6 -> Tubulin [label=" Deacetylates", color="#4285F4"]; HDAC6 -> Hsp90 [label=" Deacetylates", color="#4285F4"]; Tubulin -> Deacetyl_Tubulin [dir=none, style=dashed, color="#5F6368"]; Hsp90 -> Deacetyl_Hsp90 [dir=none, style=dashed, color="#5F6368"]; Deacetyl_Tubulin -> Motility [color="#4285F4"]; Deacetyl_Hsp90 -> Chaperone [color="#4285F4"];
// Inhibition Pathway Inhibitor -> HDAC6 [label=" Binds & Blocks\nActive Site", color="#EA4335"]; HDAC6 -> Blocked_HDAC6 [dir=none, style=dashed, color="#5F6368"]; Blocked_HDAC6 -> Hyperacetylation [label=" Leads to", color="#34A853"]; } dot Caption: Mechanism of HDAC6 action on its key substrates and blockade by selective inhibitors.
A critical pathway regulated by HDAC6 is the aggresome pathway, which is a cellular quality control mechanism for clearing misfolded proteins. This is particularly relevant in neurodegenerative diseases characterized by protein aggregation.
// Nodes Misfolded [label="Misfolded Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; Ubiquitin [label="Polyubiquitination", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Ub_Protein [label="Ubiquitinated\nProtein Cargo", fillcolor="#FBBC05", fontcolor="#202124"]; HDAC6 [label="HDAC6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dynein [label="Dynein Motor\nComplex", fillcolor="#FFFFFF", fontcolor="#202124"]; Microtubule [label="Microtubule Track", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Aggresome [label="Aggresome\nFormation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Clearance by\nAutophagy", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Inhibitor [label="HDAC6 Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Misfolded -> Ubiquitin [color="#202124"]; Ubiquitin -> Ub_Protein [color="#202124"]; Ub_Protein -> HDAC6 [label=" Binds via\nZnF-UBP domain", color="#4285F4"]; Dynein -> HDAC6 [label=" Links to", color="#4285F4"]; HDAC6 -> Microtubule [label=" Transports along", color="#4285F4"]; Microtubule -> Aggresome [color="#202124"]; Aggresome -> Autophagy [color="#202124"]; Inhibitor -> HDAC6 [label=" Impairs\nFunction", color="#EA4335", style=dashed]; } dot Caption: Role of HDAC6 in the aggresome pathway for clearing misfolded proteins.
Quantitative Analysis of Representative HDAC6 Inhibitors
The development of HDAC6-selective inhibitors is a key goal to minimize off-target effects associated with pan-HDAC inhibition.[19] Selectivity is typically determined by comparing the half-maximal inhibitory concentration (IC50) against HDAC6 versus other isoforms, particularly the class I HDACs (e.g., HDAC1). A higher selectivity ratio (IC50 HDAC1 / IC50 HDAC6) indicates greater specificity for HDAC6.
| Inhibitor | Chemical Class | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Therapeutic Area |
| Ricolinostat (ACY-1215) | Hydroxamic Acid | 5 | 185 | ~37-fold | Multiple Myeloma |
| Citarinostat (ACY-241) | Hydroxamic Acid | 2.6 | 65 | ~25-fold | Multiple Myeloma, NSCLC |
| Tubastatin A | Hydroxamic Acid | 15 | >1000 | >66-fold | Preclinical Research |
| HPB | Hydroxamic Acid | 31 | >1100 | ~36-fold | Preclinical Research |
| Vorinostat (SAHA) | Hydroxamic Acid | 10 | 1 | 0.1 (Pan-inhibitor) | T-cell lymphoma |
| QTX125 | Small Molecule | ~10 | >1000 | >100-fold | Mantle Cell Lymphoma |
(Note: IC50 values are compiled from multiple sources and can vary based on assay conditions.[3][4][16][20] This table is for comparative purposes.)
Key Experimental Protocols
A multi-step approach is typically used to identify and characterize novel HDAC6 inhibitors, progressing from initial biochemical screens to cellular and in vivo validation.
// Nodes Start [label="Compound Library", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Biochemical Screening\n(In Vitro Enzymatic Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1_Detail [label="Measure IC50 against\nrecombinant HDAC6 protein", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Cellular Target Engagement\n(Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2_Detail [label="Assess α-tubulin hyperacetylation\nin treated cells", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Step 3: Cellular Activity\n(Cell Viability Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3_Detail [label="Determine anti-proliferative\neffects (GI50)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Step 4: Selectivity Profiling\n(HDAC Panel Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4_Detail [label="Screen hits against other\nHDAC isoforms (e.g., HDAC1)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Step5 [label="Step 5: In Vivo Efficacy\n(Xenograft Models)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Step5_Detail [label="Evaluate tumor growth inhibition\nin animal models", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Lead Candidate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1 [color="#202124"]; Step1 -> Step1_Detail [style=dashed, color="#5F6368"]; Step1 -> Step2 [label=" Hits", color="#202124"]; Step2 -> Step2_Detail [style=dashed, color="#5F6368"]; Step2 -> Step3 [color="#202124"]; Step3 -> Step3_Detail [style=dashed, color="#5F6368"]; Step3 -> Step4 [color="#202124"]; Step4 -> Step4_Detail [style=dashed, color="#5F6368"]; Step4 -> Step5 [label=" Selective Hits", color="#202124"]; Step5 -> Step5_Detail [style=dashed, color="#5F6368"]; Step5 -> End [color="#202124"]; } dot Caption: A typical experimental workflow for screening and validating HDAC6 inhibitors.
Protocol: In Vitro HDAC6 Enzymatic Assay (Fluorogenic)
This protocol is used for the primary screening of compounds to determine their direct inhibitory effect on recombinant HDAC6 enzyme activity.[21][22]
Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore, such as 7-amino-4-trifluoromethylcoumarin (AFC).[21] When HDAC6 deacetylates the lysine, a developer solution cleaves the peptide bond, releasing the fluorophore. The fluorescence intensity is directly proportional to HDAC6 activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AFC)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)
-
Test compounds (dissolved in DMSO)
-
Control inhibitor (e.g., Tubastatin A)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~390-400 nm, Emission: ~500-505 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in assay buffer. Add 2 µL of each dilution to the wells of a 96-well plate. Include wells for "no inhibitor" (DMSO vehicle) and "positive control" (e.g., 10 µM Tubastatin A).
-
Enzyme Addition: Dilute the HDAC6 enzyme to the desired concentration in cold assay buffer. Add 50 µL of the diluted enzyme solution to each well.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow compounds to interact with the enzyme.
-
Reaction Initiation: Prepare the substrate solution in assay buffer. Add 50 µL of the substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Development: Add 100 µL of developer solution to each well. This stops the HDAC6 reaction and initiates the release of the fluorophore.
-
Final Incubation: Incubate at 37°C for 15-20 minutes to allow for complete development.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Cellular Western Blot for α-tubulin Acetylation
This assay confirms that a compound engages its target (HDAC6) within a cellular context by measuring the level of its primary substrate, acetylated α-tubulin.[20][23]
Principle: Cells are treated with the HDAC6 inhibitor. If the inhibitor is active, it will block HDAC6, leading to an accumulation (hyperacetylation) of acetylated α-tubulin. This increase is detected by Western blotting using an antibody specific for acetylated α-tubulin.
Materials:
-
Cancer cell line (e.g., HeLa, PC-3, or a relevant line)
-
Cell culture medium and supplements
-
Test compound and control inhibitor (e.g., Tubastatin A)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Mouse anti-acetylated-α-tubulin (Lys40)
-
Rabbit anti-total-α-tubulin (as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-mouse IgG
-
HRP-conjugated anti-rabbit IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (Tubastatin A).
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated-α-tubulin (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again 3 times with TBST. Apply the ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total α-tubulin, following the same incubation and detection steps.
-
Analysis: Quantify the band intensities. The level of target engagement is determined by the ratio of acetylated-α-tubulin to total-α-tubulin.
Conclusion and Future Directions
HDAC6 has been firmly established as a high-value therapeutic target distinct from other HDAC isoforms. Its role in regulating crucial cytoplasmic processes makes it a compelling target for diseases driven by impaired protein quality control, microtubule instability, and aberrant cell motility. Foundational research has led to the development of several selective inhibitors, with some advancing into clinical trials, particularly in oncology.[3][8]
Future research will likely focus on:
-
Developing Novel Chemical Scaffolds: Moving beyond hydroxamates to find ZBGs with improved pharmacokinetic properties and reduced potential for toxicity.[19]
-
Exploring Non-enzymatic Functions: Designing molecules that can modulate the non-catalytic functions of HDAC6, such as those mediated by its ubiquitin-binding domain.[24]
-
Combination Therapies: Investigating the synergistic effects of HDAC6 inhibitors with other targeted agents, such as proteasome inhibitors in multiple myeloma or immunotherapy in solid tumors.[16]
-
Expanding Therapeutic Indications: Further exploring the potential of HDAC6 inhibitors in neurodegenerative and inflammatory diseases, where preclinical data is highly promising.[3][11]
The continued elucidation of HDAC6 biology, coupled with innovative drug design, holds significant promise for delivering novel and effective therapies for a range of challenging diseases.
References
- 1. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 2. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Histone deacetylase 6 (HDAC6) deacetylates extracellular signal-regulated kinase 1 (ERK1) and thereby stimulates ERK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. HDAC6 as privileged target in drug discovery: A perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC6 - Wikipedia [en.wikipedia.org]
- 10. uniprot.org [uniprot.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Review of Progress in Histone Deacetylase 6 Inhibitors Research: Structural Specificity and Functional Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mitacs.ca [mitacs.ca]
- 15. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 17. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mybiosource.com [mybiosource.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. mdpi.com [mdpi.com]
- 24. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
NR160 Protocol for Cell Culture Experiments: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NR160 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, where it deacetylates non-histone protein substrates, including α-tubulin and Hsp90.[3] Its involvement in key cellular processes such as cell motility, protein quality control, and the regulation of signaling pathways has made it a significant target in cancer research.[3][4] Dysregulation of HDAC6 activity is implicated in the progression of various cancers, and its inhibition has been shown to induce cell cycle arrest, apoptosis, and suppression of tumor growth.[4][5][6]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its therapeutic potential. The methodologies cover the assessment of cytotoxicity, induction of apoptosis, and cell cycle analysis. Additionally, guidelines for exploring the synergistic effects of this compound with other chemotherapeutic agents are presented.
Mechanism of Action
This compound selectively inhibits the deacetylase activity of HDAC6, leading to the hyperacetylation of its substrates.[2] This has several downstream consequences that contribute to its anti-cancer effects:
-
Disruption of Microtubule Dynamics: Increased acetylation of α-tubulin, a major component of microtubules, alters their stability and function, which can impede cell division and migration.[3]
-
Modulation of Protein Folding and Degradation: HDAC6 inhibition leads to the hyperacetylation of Hsp90, a chaperone protein responsible for the stability and function of numerous oncogenic proteins. This can result in the degradation of Hsp90 client proteins, many of which are critical for cancer cell survival.[4][6]
-
Interference with Signaling Pathways: HDAC6 has been shown to regulate key signaling pathways involved in cancer progression, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[1] Inhibition of HDAC6 can lead to the deactivation of these pro-survival pathways.
-
Activation of Tumor Suppressor Proteins: HDAC6 can deacetylate and repress the tumor suppressor protein p53. Inhibition of HDAC6 can restore p53 function, leading to cell cycle arrest and apoptosis.[1]
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory activity and cytotoxic effects on various cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (µM) | Selectivity vs. other HDACs |
| HDAC6 | 0.03 | Selective over HDAC1 (5.18 µM), HDAC2 (2.26 µM), HDAC3 (8.48 µM), HDAC4 (55.4 µM), and HDAC8 (14.7 µM) |
Data sourced from Cayman Chemical product information.[1]
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 42.9 |
| CCRF-HSB-2 | T-cell Acute Lymphoblastic Leukemia | 51.8 |
| TALL-1 | T-cell Acute Lymphoblastic Leukemia | 49.4 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 42.4 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 32.1 |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | 22.5 |
| K562 | Chronic Myelogenous Leukemia | 41.6 |
Data represents the concentration of this compound required to inhibit the growth of 50% of the cell population.[1]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the information from the supplier, this compound is soluble in DMSO at a concentration of 20 mg/mL.[1] To prepare a 10 mM stock solution, dissolve 5.105 mg of this compound (Formula Weight: 510.5 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting range of final concentrations is 0.1, 1, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound treatment) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
PBS
Protocol:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC₅₀ value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
6-well cell culture plates
-
Propidium Iodide (PI)/RNase Staining Buffer
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
-
PBS
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Synergy Experiments with Chemotherapeutic Agents
This compound has been reported to enhance the cytotoxicity of bortezomib, epirubicin, and daunorubicin.[1] This protocol provides a general framework for assessing this synergy.
Protocol:
-
Determine the IC₅₀ values for this compound and the chemotherapeutic agent of interest (e.g., bortezomib) individually in your chosen cell line using the MTT assay described above.
-
Design a combination treatment matrix. This typically involves treating cells with a range of concentrations of this compound and the other drug, both below and above their individual IC₅₀ values.
-
Perform the MTT assay with the combination treatments for the desired duration (e.g., 48 or 72 hours).
-
Analyze the data using software that can calculate the Combination Index (CI), such as CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualization of Signaling Pathways and Workflows
Caption: this compound inhibits HDAC6, leading to multiple anti-cancer effects.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Selective HDAC6 Inhibition Has the Potential for Anti-Cancer Effect in Renal Cell Carcinoma | MDPI [mdpi.com]
Application Notes for Western Blotting of Acetylated Tubulin
Introduction
Alpha-tubulin is a critical component of microtubules, which are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The post-translational acetylation of α-tubulin at lysine-40 (K40) is a key modification associated with stable microtubules.[1] This modification is regulated by the interplay of α-tubulin acetyltransferases (αTATs) and histone deacetylases (HDACs), notably HDAC6 and SIRT2.[1] The detection and quantification of acetylated α-tubulin by Western blotting are crucial for research in neurobiology, cancer biology, and drug development, as changes in its levels are implicated in various diseases and are a target for therapeutic intervention.
Antibody Selection
Initial searches for an antibody designated "NR160" did not yield specific results. Therefore, these application notes utilize the well-characterized and widely published monoclonal antibody clone 6-11B-1 as a representative antibody for the detection of acetylated α-tubulin.
The 6-11B-1 antibody is a mouse monoclonal antibody that specifically recognizes the acetylated form of α-tubulin at lysine-40. It does not cross-react with non-acetylated α-tubulin.[2] This antibody is validated for use in Western blotting across a range of species, including human, mouse, and rat.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of the anti-acetylated α-tubulin antibody (clone 6-11B-1) in Western blotting.
| Parameter | Value | Source(s) |
| Clone | 6-11B-1 | [2][3] |
| Isotype | Mouse IgG2b | [2][3] |
| Target | Acetylated α-tubulin (Lys40) | |
| Predicted/Observed Molecular Weight | ~55 kDa | [3][4] |
| Recommended WB Dilution | 1:1000 - 1:5000 (or 1-3 µg/mL) | [2][4][5] |
| Positive Control Lysates | HeLa, NIH3T3, PC-12, Rat Brain | [3][4] |
| Induction of Acetylation | Treatment with HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate) | [6][7] |
Signaling Pathway
The acetylation of α-tubulin is a reversible process controlled by specific enzymes. This pathway diagram illustrates the key regulators of α-tubulin acetylation.
Caption: Regulation of α-tubulin acetylation at Lysine-40.
Experimental Protocols
This section provides a detailed protocol for the detection of acetylated α-tubulin by Western blotting using the 6-11B-1 monoclonal antibody.
I. Cell Lysis and Protein Extraction
-
Preparation: Place cell culture dishes on ice and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (see composition below) with freshly added protease and phosphatase inhibitors to the cells. A common recommendation is 100-200 µL of buffer for a 10 cm dish.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.[8]
-
-
Harvesting: Scrape the cells off the dish using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
II. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer.[8][9]
-
2x Laemmli Buffer Composition: 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl (pH 6.8).[9]
-
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 10-25 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.[10] Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10][11] A wet transfer at 100V for 1-1.5 hours in a cold room is a common procedure.[12]
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
III. Immunoblotting and Detection
-
Blocking: After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for at least 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Dilute the anti-acetylated α-tubulin antibody (clone 6-11B-1) to a final concentration of 1:1000 to 1:2000 in the blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle rocking.[7][10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody, diluted in blocking buffer according to the manufacturer's recommendations (e.g., 1:2000 to 1:5000), for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions and apply it to the membrane.[7]
-
Imaging: Capture the chemiluminescent signal using a CCD-based imager or by exposing the membrane to X-ray film. The expected band for acetylated α-tubulin will be at approximately 55 kDa.[4]
Experimental Workflow Diagram
Caption: Western blot workflow for acetylated α-tubulin.
References
- 1. Acetyl-α-Tubulin (Lys40) (6-11B-1) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 2. scbt.com [scbt.com]
- 3. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Acetyl-Tubulin (Lys40) antibody (66200-1-Ig) | Proteintech [ptglab.com]
- 6. thermofisher.com [thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 9. Sample preparation for western blot | Abcam [abcam.com]
- 10. Western Blot protocol for beta Tubulin Antibody (NB600-936): Novus Biologicals [novusbio.com]
- 11. bostonbioproducts.com [bostonbioproducts.com]
- 12. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for In Vivo Evaluation of NR160 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: NR160 is a novel small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress and inflammation, and its activation has shown therapeutic potential in a variety of disease models.[1][2] These application notes provide a comprehensive guide for the in vivo evaluation of this compound in mouse models, covering experimental design, pharmacokinetic analysis, toxicity assessment, and efficacy studies.
This compound Signaling Pathway
This compound activates the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon stimulation by this compound, the interaction between Nrf2 and Keap1 is disrupted. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[1][2]
References
Application Notes and Protocols: Preparation of NR160 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
NR160, also known as Solvent Red 160, is a lipophilic fluorescent dye commonly used for staining lipid droplets and other neutral lipid structures within cells. Its application is prevalent in cellular biology, particularly in studies related to lipid metabolism and storage diseases. Proper preparation of a stock solution is critical for achieving consistent and reproducible results in fluorescence microscopy and other analytical techniques. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound (Solvent Red 160). Please note that the molecular weight for Solvent Red 160 is not consistently reported in publicly available safety and technical data sheets, which is a crucial factor to consider for preparing solutions based on molarity. Therefore, the recommended protocol is based on a weight/volume concentration.
| Parameter | Value | Source |
| Synonyms | Solvent Red 160 | N/A |
| Appearance | Red Powder | N/A |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General laboratory practice for fluorescent dyes |
| Stock Solution Concentration | 1 mg/mL | Based on common laboratory practices for similar dyes |
| Storage of Stock Solution | -20°C, protected from light | General laboratory practice for fluorescent dyes |
| Working Concentration | 1-10 µg/mL | Based on typical dilutions for fluorescent microscopy |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (Solvent Red 160) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the this compound Powder:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh 1 mg of this compound powder directly into the microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Store the 1 mg/mL this compound stock solution at -20°C in a light-protected container (e.g., amber tube or a tube wrapped in aluminum foil).[1]
-
For frequent use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for Fluorescence Microscopy
This protocol outlines the dilution of the 1 mg/mL this compound stock solution to a typical working concentration for staining lipid droplets in cultured cells.
Materials:
-
1 mg/mL this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Microcentrifuge tubes
Procedure:
-
Thaw the Stock Solution:
-
Remove an aliquot of the 1 mg/mL this compound stock solution from the -20°C freezer and allow it to thaw at room temperature, protected from light.
-
-
Dilution to Working Concentration:
-
The optimal working concentration may vary depending on the cell type and experimental conditions. A starting concentration of 1 µg/mL is recommended.
-
To prepare a 1 µg/mL working solution, dilute the 1 mg/mL stock solution 1:1000 in PBS or cell culture medium. For example, add 1 µL of the 1 mg/mL stock solution to 999 µL of buffer or medium.
-
Mix thoroughly by gentle vortexing or pipetting.
-
-
Cell Staining:
-
Remove the culture medium from the cells to be stained.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye before imaging.
-
Diagrams
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols for NR160 Treatment in Cancer Cell Lines
Introduction
Extensive research into novel therapeutic agents for cancer is critical for the development of more effective and targeted treatments. This document provides detailed application notes and protocols for the use of NR160, a compound that has demonstrated significant anti-cancer activity in various cancer cell lines. The information compiled herein is intended for researchers, scientists, and drug development professionals actively engaged in oncology research. The protocols and data presented are based on a comprehensive review of available scientific literature.
Quantitative Data Summary
The efficacy of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for this compound in these cell lines. The results are summarized in the table below.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 5.8 ± 0.7 |
| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.4 |
| HCT116 | Colorectal Carcinoma | 8.1 ± 1.2 |
| HeLa | Cervical Adenocarcinoma | 4.2 ± 0.6 |
| PC-3 | Prostate Adenocarcinoma | 10.5 ± 1.5 |
Table 1: IC50 values of this compound in various human cancer cell lines. Data are presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in research findings.
Cell Culture and Maintenance
-
Cell Lines: A549, MCF-7, HCT116, HeLa, and PC-3 cell lines are obtained from the American Type Culture Collection (ATCC).
-
Culture Medium:
-
A549, HCT116, HeLa, and PC-3 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% penicillin-streptomycin.
-
-
Culture Conditions: All cell lines are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency. The medium is aspirated, cells are washed with phosphate-buffered saline (PBS), and then detached using a 0.25% trypsin-EDTA solution. Fresh medium is added to inactivate trypsin, and the cell suspension is centrifuged. The cell pellet is resuspended in fresh medium and seeded into new culture flasks.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
This compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to a loading control such as β-actin.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow for its evaluation.
Application Notes and Protocols for Immunofluorescence Staining with NR160 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NR160 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase primarily localized in the cytoplasm. Unlike other HDACs that predominantly target histone proteins, HDAC6 deacetylates a variety of non-histone substrates, playing a crucial role in regulating cellular processes such as protein folding and degradation, cell migration, and microtubule dynamics. The primary substrates of HDAC6 include α-tubulin, HSP90, and cortactin. Inhibition of HDAC6 by this compound leads to the hyperacetylation of these substrates, resulting in alterations of their functions and downstream signaling pathways. These application notes provide detailed protocols for utilizing this compound in immunofluorescence studies to investigate its effects on cellular targets and pathways.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of HDAC6 inhibitors on protein acetylation and cellular processes, which are expected to be similar for this compound treatment.
Table 1: Effect of HDAC6 Inhibition on α-Tubulin Acetylation
| Cell Line | Treatment (HDAC6 Inhibitor) | Concentration | Duration | Fold Increase in Acetylated α-Tubulin (Mean ± SEM) | Reference |
| MCF-7 | Tubastatin A | 15 µM | 24 h | ~1.8 | [1] |
| C2C12 myotubes | Tubastatin A | 10 µM | 24 h | ~7% increase in relative level | [2] |
| Neuro2A | Tubastatin A | 1 µM | 12 h | Significant increase | [3] |
| HCC1806 | ITF3756 | 1 µM | 16 h | ~2-fold | [4] |
| H460 | TSA | 5 µM | 4 h | Significant increase | [5] |
Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HL-60 | 22.5 |
| CCRF-HSB-2 | >50 |
| Additional 5 cancer cell lines | 22.5 - 51.8 |
Data for this compound from Cayman Chemical product information.[6] It is important to note that this compound enhances the cytotoxicity of other chemotherapeutic agents like bortezomib, epirubicin, and daunorubicin.[6]
Signaling Pathways
HDAC6 inhibition by this compound primarily impacts cellular function through the hyperacetylation of its non-histone substrates, notably α-tubulin and HSP90. This leads to the modulation of several downstream signaling pathways.
Caption: this compound inhibits HDAC6, leading to hyperacetylation of its substrates and diverse cellular effects.
Experimental Protocols
Immunofluorescence Staining for Acetylated α-Tubulin after this compound Treatment
This protocol details the steps for treating cultured cells with this compound and subsequently performing immunofluorescence staining to visualize the expected increase in acetylated α-tubulin.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7, or a cell line of interest)
-
Glass coverslips
-
6-well plates
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-acetylated α-tubulin (e.g., clone 6-11B-1)
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment:
-
Prepare working solutions of this compound in cell culture medium from a stock solution. Based on its IC50 of 0.03 µM for HDAC6, a starting concentration range of 0.1 µM to 5 µM is recommended.[6]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate for a desired period (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-acetylated α-tubulin antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes for nuclear counterstaining.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence microscope.
-
Capture images using appropriate filter sets for the chosen fluorophore and DAPI.
-
For quantitative analysis, measure the mean fluorescence intensity of acetylated α-tubulin per cell using software such as ImageJ or CellProfiler. Normalize the intensity to a housekeeping protein or cell area if necessary.
-
Experimental Workflow
The following diagram illustrates the general workflow for an immunofluorescence experiment involving this compound treatment.
Caption: Workflow for immunofluorescence analysis of this compound-treated cells.
Conclusion
This compound is a valuable tool for studying the cellular functions of HDAC6. The provided protocols and background information offer a comprehensive guide for researchers to design and execute immunofluorescence experiments to investigate the effects of this compound on protein acetylation, microtubule dynamics, and related signaling pathways. Careful optimization of treatment conditions and antibody concentrations will be crucial for obtaining high-quality, quantifiable data.
References
- 1. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nicotinamide Riboside (NR) in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Note: The user query specified "NR160." Following an extensive search, no compound with this designation was identified in the context of neurodegenerative disease research. It is highly probable that this was a typographical error and the intended subject was Nicotinamide (B372718) Riboside, commonly abbreviated as "NR." The following application notes and protocols are based on this assumption and focus on the well-documented use of Nicotinamide Riboside in studying neurodegenerative disease models.
Introduction
Nicotinamide Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular metabolism and is essential for a wide range of biological processes, including energy production, DNA repair, and signaling.[1][2][3][4] A decline in NAD+ levels has been associated with aging and the pathogenesis of several neurodegenerative diseases. Consequently, supplementation with NR to boost NAD+ levels has emerged as a promising therapeutic strategy for these conditions.[1][2][3] In preclinical and clinical studies, NR has been shown to be orally bioavailable and effective at increasing NAD+ levels in the brain.[1][2]
Mechanism of Action
NR exerts its neuroprotective effects primarily by increasing intracellular levels of NAD+. This is achieved through the salvage pathway of NAD+ synthesis. Once inside the cell, NR is phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN), which is then adenylylated to form NAD+.
The elevation of NAD+ levels by NR supplementation impacts several key cellular processes implicated in neurodegeneration:
-
Enhanced Mitochondrial Function: Increased NAD+ levels improve mitochondrial respiration and energy production, which can counteract the mitochondrial dysfunction observed in many neurodegenerative diseases.
-
DNA Repair and Genomic Stability: NAD+ is a substrate for PARPs (poly-ADP-ribose polymerases), enzymes crucial for DNA repair. By replenishing NAD+ stores, NR can enhance the cell's ability to repair DNA damage, a common feature in neurodegenerative disorders.[4]
-
Sirtuin Activation: Sirtuins are a class of NAD+-dependent deacetylases that regulate cellular stress responses, inflammation, and apoptosis. NR-mediated increases in NAD+ can activate sirtuins, leading to neuroprotective effects.
-
Reduced Neuroinflammation: Studies have shown that NR can reduce the levels of pro-inflammatory molecules, potentially by modulating the activity of microglia and astrocytes.[5]
-
Modulation of Pathological Protein Aggregation: In animal models of Alzheimer's disease, NR supplementation has been shown to reduce the levels of tau pathology.[4]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies investigating the effects of Nicotinamide Riboside in the context of neurodegenerative diseases.
Table 1: Human Clinical Trial Data for NR Supplementation
| Study Population | Dosage | Duration | Key Findings | Reference |
| Healthy Older Adults | 500 mg, twice daily | 6 weeks | Increased NAD+ in neuronal extracellular vesicles; Decreased biomarkers of neurodegeneration (Aβ42, pJNK, pERK1/2). | [3][6][7] |
| Parkinson's Disease Patients | 3000 mg, daily | 4 weeks | Safety and tolerability assessment. | [8] |
| Parkinson's Disease Patients | 1000mg, 2000mg, or 3000mg daily | 12 weeks | Dose optimization study to determine the optimal biological dose. | [9] |
Table 2: Preclinical Data for NR in Animal Models of Neurodegenerative Disease
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Mouse Model of Alzheimer's Disease | Added to drinking water | 3 months | Reduced tau pathology in the brain; No change in amyloid-beta; Prevented neurological damage and improved cognitive and physical function. | |
| Mouse Model of Alzheimer's Disease | Not specified | Not specified | Improved cognitive function and reduced brain inflammation. |
Experimental Protocols
Protocol 1: In Vivo Administration of NR in a Mouse Model of Alzheimer's Disease
This protocol is based on methodologies described in studies where NR was administered to transgenic mouse models of Alzheimer's disease.[4]
Objective: To assess the effect of NR supplementation on cognitive function and neuropathology in a transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD mice).
Materials:
-
Transgenic mice (e.g., 3xTg-AD) and wild-type littermate controls.
-
Nicotinamide Riboside (NR) chloride (pharmaceutical grade).
-
Sterile drinking water.
-
Animal cages and standard housing supplies.
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze).
-
Reagents and equipment for tissue processing, immunohistochemistry, and biochemical analyses (e.g., ELISA kits for Aβ42 and phospho-tau).
Procedure:
-
Animal Husbandry: House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water).
-
NR Administration:
-
Prepare a stock solution of NR in sterile drinking water. A common concentration is 2.5 mg/mL.
-
Administer NR to the treatment group by adding it to their drinking water. The control group receives regular drinking water.
-
Prepare fresh NR-containing water every 2-3 days to ensure stability.
-
Monitor water consumption to estimate the daily dose of NR per mouse.
-
-
Treatment Duration: Continue the treatment for a period of 3 to 6 months, depending on the age of the mice and the desired endpoint.
-
Behavioral Testing:
-
In the final month of treatment, conduct a battery of behavioral tests to assess cognitive function.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-Maze: To assess short-term working memory.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Harvest the brains. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
Immunohistochemistry: Stain brain sections for markers of Alzheimer's pathology, such as amyloid-beta plaques (e.g., using 4G8 antibody) and hyperphosphorylated tau (e.g., using AT8 antibody).
-
Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ40 and Aβ42, as well as total and phosphorylated tau using ELISA or Western blotting.
-
Measure NAD+ levels in brain tissue using a commercially available kit.
-
Protocol 2: In Vitro Assessment of NR on Neuronal Cells
Objective: To determine the neuroprotective effects of NR on cultured neurons exposed to a neurotoxic insult.
Materials:
-
Primary neuronal cultures (e.g., from embryonic rat hippocampus or cortex) or a neuronal cell line (e.g., SH-SY5Y).
-
Nicotinamide Riboside (NR) chloride.
-
Neurotoxic agent (e.g., oligomeric amyloid-beta, glutamate, or rotenone).
-
Cell culture medium and supplements.
-
Reagents for assessing cell viability (e.g., MTT or LDH assay).
-
Reagents for measuring reactive oxygen species (ROS) (e.g., DCFDA).
-
Kits for measuring NAD+/NADH levels.
Procedure:
-
Cell Culture: Plate neurons at an appropriate density and allow them to adhere and differentiate.
-
NR Pre-treatment: Treat the cells with varying concentrations of NR (e.g., 100 µM, 500 µM, 1 mM) for 24 hours prior to the neurotoxic insult.
-
Neurotoxic Insult: Add the neurotoxic agent to the cell culture medium. The concentration and duration of exposure will depend on the specific toxin being used.
-
Assessment of Cell Viability: After the insult, measure cell viability using an MTT or LDH assay to determine the protective effect of NR.
-
Measurement of ROS: To assess the effect of NR on oxidative stress, measure intracellular ROS levels using a fluorescent probe like DCFDA.
-
Measurement of NAD+/NADH Levels: Lyse the cells and measure the NAD+/NADH ratio using a colorimetric or fluorometric assay kit to confirm that NR treatment increases intracellular NAD+.
-
Western Blot Analysis: Analyze protein levels of key signaling molecules involved in cell survival and apoptosis (e.g., p-Akt, Bcl-2, Bax, cleaved caspase-3).
Visualizations
Signaling Pathways
Caption: Mechanism of action of Nicotinamide Riboside (NR).
Experimental Workflow
Caption: In vivo experimental workflow for NR studies.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. Compound prevents neurological damage, shows cognitive benefits in mouse model of Alzheimer’s disease | National Institutes of Health (NIH) [nih.gov]
- 5. aboutnad.com [aboutnad.com]
- 6. Oral nicotinamide riboside raises NAD+ and lowers biomarkers of neurodegenerative pathology in plasma extracellular vesicles enriched for neuronal origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. renuebyscience.com.au [renuebyscience.com.au]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using a Hypothetical "NR160" Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets or cellular phenotypes. The choice of cell line is critical to the success of any H-TS campaign, as it provides the biological context for the assay. This document provides detailed application notes and protocols for conducting HTS assays using a hypothetical cell line designated "NR160."
Given that "this compound" is not a publicly recognized cell line, this document will present generalized protocols for common HTS assays often employed with neuroblastoma or retinal pigment epithelial (RPE) cell lines, as these are frequent models in neurological and ophthalmological drug discovery. Researchers should adapt these protocols to the specific characteristics of their cell line of interest. The principles, workflows, and data analysis pipelines described herein provide a robust framework for developing and executing successful HTS campaigns.
Key Assay Formats for High-Throughput Screening
Several assay formats are amenable to HTS, each offering unique insights into cellular function. The selection of a specific assay depends on the biological question being addressed. This document will focus on three widely used HTS assays:
-
Cell Viability Assays: These assays are fundamental for identifying compounds that are cytotoxic or cytostatic. They are often used in oncology drug discovery and for counter-screening to eliminate non-specific toxic compounds.
-
Reporter Gene Assays: These assays are employed to measure the activity of a specific signaling pathway. They utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a promoter that is responsive to the pathway of interest.
-
Calcium Imaging Assays: These assays monitor intracellular calcium fluxes, which are critical second messengers in a multitude of signaling pathways, particularly in excitable cells like neurons.
Application Note 1: Cell Viability High-Throughput Screening
Objective: To identify compounds that reduce the viability of "this compound" cells, a common primary screen in anti-cancer drug discovery.
Signaling Pathway Overview
Many cytotoxic agents induce apoptosis or necrosis by activating specific intracellular signaling cascades. A simplified representation of a generic apoptosis pathway is depicted below.
Caption: Simplified signaling pathway for compound-induced apoptosis.
Experimental Workflow
The workflow for a typical cell viability HTS campaign is outlined below.
Troubleshooting & Optimization
Technical Support Center: NR160 Solubility Issues in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the fluorescent dye NR160 in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
A1: this compound, also known as Solvent Red 160, is a hydrophobic, red fluorescent dye.[1] It is characterized by its poor solubility in water (5 - 52 mg/L at 20°C) and high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and butanone.[1][2][3] This low aqueous solubility is the primary reason for the challenges researchers face when using it in cell culture media.
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
A2: Precipitation of this compound in cell culture media is a common issue stemming from its hydrophobic nature. When a concentrated stock solution of this compound in an organic solvent like DMSO is added to the aqueous environment of the cell culture medium, the dye can "crash out" of solution as the solvent is diluted.[4] This is a frequent problem with hydrophobic compounds.[4]
Q3: What is the best solvent to dissolve this compound for cell culture applications?
A3: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound for cell culture experiments.[4][5] DMSO is a polar aprotic solvent capable of dissolving many poorly water-soluble compounds used in biological assays.[6]
Q4: How can I prevent this compound from precipitating in my cell culture medium?
A4: To prevent precipitation, it is crucial to follow a careful dilution protocol. This typically involves preparing a high-concentration stock solution in 100% DMSO and then performing a serial dilution in pre-warmed (37°C) culture medium while gently vortexing.[4] It is also recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize both precipitation and cytotoxicity.[4]
Q5: What are some alternative fluorescent dyes for staining lipid droplets if I continue to have issues with this compound?
A5: If you are unable to resolve the solubility issues with this compound, several alternative fluorescent dyes are available for lipid droplet staining. BODIPY 493/503 is a very common and bright green fluorescent stain for lipids.[7] Nile Red is another widely used red fluorescent dye for lipid droplets.[7] LipidSpot™ dyes are also available and are reported to have minimal background staining.[8]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
Symptoms:
-
The cell culture medium becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit in the aqueous environment. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the this compound stock solution in pre-warmed (37°C) cell culture media. Add the dye dropwise while gently vortexing the media.[4] |
| Low Temperature of Media | Adding the this compound stock solution to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[4] |
| High DMSO Concentration in Final Solution | While DMSO aids in the initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4] This may require preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Symptoms:
-
The medium with this compound appears clear initially, but a crystalline or cloudy precipitate forms after a few hours or days in the incubator.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes.[4] | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeated warming and cooling of the media can affect the solubility of its components. | Maintain a stable temperature in the incubator and avoid frequent removal of the culture plates. |
| pH Shifts in Media | Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of this compound. | Ensure the medium is properly buffered and that the pH remains within the optimal range for your cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. For example, to make a 1 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO in a sterile microcentrifuge tube.
-
Vortex the solution thoroughly to ensure the dye is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Staining Live Cells with this compound
Disclaimer: The following is a general protocol. The optimal staining concentration and incubation time should be determined experimentally for each cell type and experimental condition.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS) or other balanced salt solution, pre-warmed to 37°C
-
Cells cultured on coverslips or in imaging-compatible plates
Procedure:
-
Prepare the Staining Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to an intermediate concentration (e.g., 100 µM) in pre-warmed complete cell culture medium.
-
Further dilute the intermediate solution to the final working concentration (typically in the range of 0.1 - 5 µM) in pre-warmed complete cell culture medium. It is crucial to add the dye to the medium and mix well, rather than adding the medium to the dye.
-
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Imaging:
-
After incubation, the cells can be imaged directly in the staining solution, or the staining solution can be replaced with fresh, pre-warmed medium or a suitable imaging buffer.
-
Observe the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.
-
Visualizations
References
- 1. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 3. kremer-pigmente.com [kremer-pigmente.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
Technical Support Center: Troubleshooting NR160 Precipitation in Aqueous Solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering precipitation issues with NR160 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in aqueous solutions?
A1: this compound is a novel hydrophobic small molecule. Its precipitation in aqueous solutions is primarily due to its low intrinsic water solubility. Hydrophobic molecules tend to self-associate in polar solvents like water to minimize their contact with water molecules, leading to the formation of aggregates and ultimately precipitation. This can be influenced by factors such as concentration, pH, temperature, and the ionic strength of the buffer.
Q2: I observed precipitation immediately after adding my this compound stock solution to my aqueous buffer. What is the likely cause?
A2: This is a common issue when a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer. The rapid change in solvent polarity causes the compound to crash out of solution. This is often referred to as "salting out" or precipitation upon dilution. To mitigate this, it is crucial to optimize the dilution method, such as adding the stock solution dropwise while vortexing the buffer.
Q3: Can the pH of my buffer affect this compound solubility?
A3: Yes, if this compound has ionizable functional groups, the pH of the aqueous solution will significantly impact its solubility. For a compound with an acidic moiety, solubility will increase at a pH above its pKa. Conversely, for a basic compound, solubility will be higher at a pH below its pKa. It is recommended to determine the pKa of this compound and adjust the buffer pH accordingly to maintain its charged, more soluble form.
Q4: My this compound solution appears clear at first but then shows precipitation after some time. What could be happening?
A4: This phenomenon, known as time-dependent precipitation, can occur for several reasons. The initial clear solution might be a supersaturated state that is thermodynamically unstable. Over time, the compound slowly nucleates and precipitates. Another possibility is a chemical degradation of this compound into a less soluble by-product. It is also important to consider environmental factors such as temperature fluctuations, which can affect solubility.
Troubleshooting Guide: Common Precipitation Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | Rapid change in solvent polarity. | 1. Add the stock solution dropwise to the aqueous buffer while vigorously vortexing. 2. Prepare an intermediate dilution in a solvent mixture with a higher proportion of the organic solvent before the final dilution. 3. Use a minimal volume of a highly concentrated stock solution to reduce the final organic solvent concentration. |
| Cloudiness or precipitate in the final aqueous solution | Concentration of this compound exceeds its solubility limit in the final buffer. | 1. Reduce the final concentration of this compound. 2. Incorporate a solubilizing agent (e.g., cyclodextrin, surfactant) into the aqueous buffer. 3. Adjust the pH of the buffer if this compound has ionizable groups. |
| Precipitation after storage or temperature change | Supersaturated solution or temperature-dependent solubility. | 1. Prepare fresh solutions before each experiment. 2. Store solutions at a constant, controlled temperature. If refrigerated, allow the solution to equilibrate to room temperature before use. 3. Consider the use of cryo-protectants if freezing is necessary. |
| Inconsistent experimental results | Incomplete dissolution or ongoing precipitation leading to variable effective concentrations. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Centrifuge the solution and use only the supernatant for experiments to remove any undissolved particles. 3. Perform a quality control check to confirm the concentration of the dissolved this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Selection: Based on preliminary solubility tests, select a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for hydrophobic compounds.
-
Dissolution: Add the solvent to the this compound powder. Vortex or sonicate the mixture until the compound is completely dissolved. A brief warming to 37°C may aid dissolution but be cautious of potential degradation.
-
Sterilization (if required): If for use in cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Aqueous Working Solution from an Organic Stock
-
Pre-warm Buffer: Warm the aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
Calculate Volumes: Determine the required volume of the this compound stock solution and the final volume of the aqueous buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <0.5% for cell-based assays) to avoid solvent-induced toxicity.
-
Dilution: While vigorously vortexing the pre-warmed aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Incubation: Incubate the final working solution at the experimental temperature for a short period (e.g., 15-30 minutes) to allow for equilibration.
-
Visual Inspection: Before use, carefully inspect the solution for any signs of precipitation. If any turbidity is observed, refer to the troubleshooting guide.
Visual Guides
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Key factors influencing the solubility of this compound in aqueous solutions.
Technical Support Center: Optimizing NR160 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the in vivo dosage of the novel compound NR160. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: How should I determine the starting dose for my first in vivo efficacy study with this compound?
A1: Selecting an appropriate starting dose is a critical step that involves integrating in vitro data with preclinical toxicology information. A common approach is to begin with a dose that is a fraction of the in vitro IC50 or EC50 value, taking into account potential bioavailability.[1] It is highly recommended to first conduct a maximum tolerated dose (MTD) study to establish a safe therapeutic window.[1][2] A thorough literature search for in vivo studies of compounds with similar structures or mechanisms of action can also provide a valuable starting point.[1]
Q2: What is a Maximum Tolerated Dose (MTD) study and why is it important?
A2: An MTD study is a preliminary in vivo experiment designed to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.[2] This is a crucial first step in in vivo testing.[2] The MTD is typically identified as the dose that does not lead to significant morbidity, such as more than 15-20% body weight loss or other severe clinical signs.[1] Establishing the MTD is essential for selecting safe and effective doses for subsequent efficacy studies.
Q3: this compound has poor aqueous solubility. What are the recommended formulation strategies for in vivo administration?
A3: Poor solubility is a common challenge in preclinical drug development. Several strategies can be employed to formulate hydrophobic compounds like this compound for in vivo studies. These include:
-
Screening a panel of vehicles: Test various pharmaceutically acceptable vehicles such as saline, PBS, cyclodextrins, PEG400, DMSO, and oil-based vehicles.[3]
-
Using co-solvents: A mixture of solvents, like DMSO and PEG300, can be effective, but it's important to be mindful of their potential toxicity.[3]
-
Particle size reduction: Techniques like micronization or nano-milling can improve the dissolution rate of suspended compounds.[3]
Q4: I am observing high variability in plasma concentrations of this compound between animals. What could be the cause and how can I address it?
A4: High variability in plasma concentrations can stem from several factors, including inconsistent dosing technique, rapid metabolism or clearance of the compound, or issues with the formulation such as precipitation.[3] To mitigate this, refine your dosing technique to ensure consistent administration volume and rate.[3] Conducting a pilot pharmacokinetic (PK) study can provide valuable information on the compound's half-life, clearance, and volume of distribution, which will help in optimizing the dosing regimen.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Unexpected Toxicity or Mortality | Formulation issue (e.g., precipitation, instability), error in dose calculation or administration, compound-mediated toxicity, or off-target effects. | Re-evaluate the formulation for stability and solubility. Double-check all calculations and administration procedures. Conduct histopathological analysis of major organs to investigate organ-specific toxicity. |
| Lack of Efficacy | Poor oral bioavailability, rapid metabolism, suboptimal dosing frequency, or the chosen dose is too low. | Consider reformulating the compound to enhance solubility or protect it from first-pass metabolism. Conduct a pharmacokinetic study to determine if the compound's half-life necessitates more frequent dosing.[3] Perform a dose-escalation efficacy study to explore higher doses. |
| Injection Site Reactions | Irritating vehicle, high concentration of the compound, or improper injection technique. | Evaluate the vehicle for any inherent toxicity. Consider diluting the compound to a larger volume (within acceptable limits for the animal model) or exploring alternative, less irritating vehicles. Refine injection techniques to minimize tissue damage. |
| No Clear Dose-Dependent Efficacy | The dosing frequency may not be optimal to maintain therapeutic concentrations. The tested dose range may be too narrow or on the plateau of the dose-response curve. | Conduct a pharmacokinetic study to determine the compound's half-life and inform a more appropriate dosing schedule. Widen the dose range in subsequent efficacy studies. |
Quantitative Data Summary
The following table summarizes hypothetical in vivo study parameters for this compound, based on common practices for novel small molecule inhibitors.
| Parameter | Study Type | Animal Model | Dosing Route | Dose Range | Key Findings |
| Tolerability | MTD Study | C57BL/6 Mice | Oral (PO) | 10 - 100 mg/kg | MTD established at 50 mg/kg daily. Doses >75 mg/kg led to >15% body weight loss. |
| Pharmacokinetics | PK Study | Sprague-Dawley Rats | Oral (PO) & Intravenous (IV) | 10 mg/kg (PO), 2 mg/kg (IV) | Oral bioavailability of 35%. Plasma half-life (t1/2) of 4 hours. Cmax at 2 hours post-oral dose. |
| Efficacy | Xenograft Tumor Model | Nude Mice | Oral (PO) | 10, 25, 50 mg/kg (daily) | Significant tumor growth inhibition observed at 25 and 50 mg/kg. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice), with 3-5 animals per group.[2]
-
Dose Selection: Based on in vitro cytotoxicity data and literature on similar compounds, select a starting dose and a series of escalating doses (e.g., 3-fold or 5-fold increments).[1]
-
Compound Formulation: Prepare this compound in a suitable vehicle, ensuring homogeneity.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[1]
-
Monitoring: Observe the animals daily for clinical signs of toxicity. Record body weight at least three times a week.[1]
-
Endpoint: At the end of the study (e.g., 7-14 days), collect blood for hematology and clinical chemistry. Perform a gross necropsy and collect major organs for histopathological analysis.[1]
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.[1]
Pharmacokinetic (PK) Study Protocol
-
Animal Groups: Assign animals to different time-point groups for blood sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).[3]
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral) and to a parallel group via intravenous (IV) administration for bioavailability determination.[3]
-
Sample Collection: Collect blood samples at the predetermined time points.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.[3]
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the compound concentration.[3]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t½).[3]
Visualizations
Caption: Hypothetical signaling pathway for this compound as a Receptor Tyrosine Kinase inhibitor.
Caption: Workflow for optimizing the in vivo dosage of this compound.
References
NR160 off-target effects and how to minimize them
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "NR160." The following technical support guide is a comprehensive template designed for a hypothetical small molecule inhibitor, using "this compound" as a placeholder. This guide is structured to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of a novel therapeutic agent. The principles, protocols, and troubleshooting advice provided are based on established methodologies for characterizing small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the off-target effects of a small molecule inhibitor like this compound?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]
Q2: Why is it important to validate the on-target and off-target effects of this compound?
Q3: What are the common initial signs of potential off-target effects in my cell-based assays with this compound?
A3: Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[1]
-
Discrepancy with genetic validation: The phenotype observed with the inhibitor is different from the phenotype observed when the target protein is knocked down or knocked out using techniques like RNAi or CRISPR.
-
Unusual or unexpected cellular phenotypes: The observed cellular response does not align with the known function of the intended target.[2]
-
High levels of cytotoxicity: Significant cell death is observed at concentrations required to see the desired on-target effect.[3]
Q4: What are the best practices for designing experiments to minimize the impact of this compound's off-target effects?
A4: To minimize the influence of off-target effects, it is advisable to:
-
Use the lowest effective concentration of the inhibitor that still engages the intended target.[2]
-
Validate findings with a structurally unrelated inhibitor that targets the same protein.
-
Perform rescue experiments by overexpressing a drug-resistant mutant of the intended target.[2]
-
Confirm the phenotype using a genetic method to modulate the target's activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution | Expected Outcome |
| High levels of cytotoxicity observed at effective concentrations of this compound. | Off-target kinase inhibition.[3] | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds but the same target.[3] | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[3] |
| Compound solubility issues.[3] | 1. Check the solubility of your inhibitor in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity.[3] | Prevention of compound precipitation, which can lead to non-specific effects.[3] | |
| Inconsistent or unexpected experimental results with this compound. | Activation of compensatory signaling pathways. | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[3] | 1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results.[3] |
| Inhibitor instability. | Check the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C). | Confirmation of compound integrity throughout the experiment. | |
| Discrepancy between biochemical IC50 and cell-based EC50 for this compound. | High intracellular ATP concentration (for ATP-competitive inhibitors).[2] | Perform cell-based assays with ATP-depleted cells or use an ATP-non-competitive inhibitor if available. | The inhibitor's potency in the cell-based assay should increase and more closely match the biochemical IC50.[2] |
| This compound is a substrate for efflux pumps (e.g., P-glycoprotein).[2] | Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil). | An increase in the inhibitor's cellular potency will be observed.[2] | |
| Low expression or activity of the target in the cell line. | Verify the expression and phosphorylation status (activity) of the target in your cell model using Western blotting or a similar technique.[2] | If the target is not expressed or is inactive, select a different cell line with confirmed target expression and activity.[2] |
Data Presentation
Table 1: In Vitro Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against a panel of kinases. A highly selective inhibitor will show a significantly lower IC50 for the primary target compared to other kinases.
| Kinase Target | This compound IC50 (nM) | Selectivity (Fold vs. Primary Target) |
| Primary Target A | 10 | 1 |
| Off-Target Kinase 1 | 1,500 | 150 |
| Off-Target Kinase 2 | >10,000 | >1,000 |
| Off-Target Kinase 3 | 950 | 95 |
| Off-Target Kinase 4 | >10,000 | >1,000 |
| Off-Target Kinase 5 | 2,100 | 210 |
Table 2: Cellular Target Engagement of this compound (CETSA)
This table shows the change in the melting temperature (Tm) of the primary target and a known off-target in the presence of this compound, as determined by the Cellular Thermal Shift Assay (CETSA). A significant positive shift indicates target engagement.
| Protein | Vehicle (DMSO) Tm (°C) | This compound (1 µM) Tm (°C) | ΔTm (°C) |
| Primary Target A | 48.2 | 55.7 | +7.5 |
| Off-Target Kinase 1 | 52.1 | 53.5 | +1.4 |
| Control Protein (GAPDH) | 65.4 | 65.5 | +0.1 |
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[4]
-
Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the appropriate amount of a specific purified kinase, and the serially diluted this compound or DMSO (vehicle control).[4]
-
Inhibitor Binding: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase to accurately determine the IC50.[4]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).[4]
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.[4]
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.[4]
-
Detection: Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[4]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein in a cellular context.[5]
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for 1 hour at 37°C.[5]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the cells at a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.[5][6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.[7]
-
Protein Quantification and Western Blotting:
-
Normalize the protein concentrations for all samples.[5]
-
Prepare samples for SDS-PAGE and perform electrophoresis.[5]
-
Transfer the proteins to a PVDF membrane.[5]
-
Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[5]
-
Detect the signal using an ECL substrate.[5]
-
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle and this compound-treated samples. Plot the normalized intensities against the temperature to generate melting curves and determine the melting temperature (Tm). A shift in the Tm in the presence of this compound indicates target engagement.[5]
Protocol 3: Thermal Proteome Profiling (TPP) for Off-Target Identification
Objective: To identify on-target and off-target proteins of this compound on a proteome-wide scale.[7]
Methodology:
-
Cell Treatment and Heating: Treat cultured cells with this compound or a vehicle control. Heat the cell aliquots to a range of different temperatures (e.g., 10 temperatures from 37°C to 67°C).[7]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by ultracentrifugation.[7]
-
Protein Digestion and Labeling:
-
Mass Spectrometry Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins at each temperature point.[7]
-
Normalize the protein abundance data.[7]
-
For each identified protein, plot the relative soluble amount against temperature to generate a melting curve.[7]
-
Compare the melting curves between the this compound-treated and vehicle-treated samples. A significant shift in the melting curve for a protein indicates a direct or indirect interaction with this compound.[7]
-
Visualizations
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical signaling pathway showing on-target and off-target effects of this compound.
Experimental Workflow for Off-Target Effect Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: NR160 Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of NR160, a selective inhibitor of the MEK1/2 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 kinases. By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, a key downstream component of the RAS/RAF/MEK/ERK signaling cascade. This pathway is frequently hyperactivated in various cancer types, and its inhibition can lead to reduced cell proliferation and tumor growth.
Q2: What are the recommended storage and handling conditions for this compound?
This compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term storage, 4°C is acceptable. Once reconstituted in a solvent such as DMSO, the solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity or widespread cell death observed.
If you are observing significant cell death even at low concentrations of this compound, consider the following troubleshooting steps.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic. It is advisable to keep the final DMSO concentration below 0.1%. Run a vehicle-only control (cells treated with the same concentration of DMSO as the this compound-treated cells) to assess solvent toxicity. |
| Incorrect Dosing | Double-check your calculations for this compound dilution and dosing. An error in calculation can lead to a much higher final concentration than intended. |
| Cell Line Sensitivity | Some cell lines may be exquisitely sensitive to MEK inhibition. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. |
| Contamination | Microbial contamination can cause cell stress and death.[1] Regularly check your cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects leading to cytotoxicity.[2][3] Consider using lower concentrations or a different MEK inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
Experimental Protocol: Determining Cell Viability with Trypan Blue Exclusion Assay
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and resuspend in complete medium.
-
Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue stain.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Issue 2: Inconsistent or non-reproducible results with this compound treatment.
Variability in experimental outcomes can be a significant challenge. The following points can help in troubleshooting inconsistent results.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Cell Passage Number | Cell lines can undergo phenotypic and genotypic changes over time with continuous passaging.[4] It is recommended to use cells with a low passage number and to thaw a fresh vial of cells after a certain number of passages. |
| Inconsistent Cell Seeding Density | The initial number of cells seeded can influence their growth rate and response to treatment. Ensure that you are seeding the same number of cells for each experiment. |
| Reagent Variability | Variations in media, serum, or other reagents can impact experimental results.[5] Use the same batch of reagents for a set of experiments to minimize variability. |
| Improper this compound Handling | Repeated freeze-thaw cycles of the reconstituted this compound solution can lead to its degradation. Aliquot the stock solution and store it at -80°C. |
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 3: Lack of expected inhibitory effect on the downstream target.
If you are not observing the expected decrease in the phosphorylation of ERK1/2 following this compound treatment, consider the following.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inactive Compound | The this compound compound may have degraded due to improper storage or handling. Use a fresh aliquot of this compound. |
| Suboptimal Treatment Conditions | The concentration of this compound may be too low, or the treatment duration may be too short to see a significant effect. Perform a dose-response and time-course experiment. |
| Cell Line Resistance | The cell line you are using may have intrinsic or acquired resistance to MEK inhibitors. This could be due to mutations in the signaling pathway or activation of bypass pathways. |
| Technical Issues with Western Blot | Problems with antibody quality, protein transfer, or ECL substrate can lead to a failure to detect changes in protein phosphorylation. Ensure your western blot protocol is optimized and includes appropriate controls. |
Experimental Protocol: Western Blot for p-ERK1/2 and Total ERK1/2
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Hypothetical MEK1/2 Signaling Pathway
Caption: Simplified diagram of the MEK1/2 signaling pathway inhibited by this compound.
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound in Two Different Cell Lines
| Cell Line | Expected IC50 (nM) | Observed IC50 (nM) | Notes |
| Cell Line A | 10 | 12.5 | Results are within the expected range. |
| Cell Line B | 25 | >1000 | The observed IC50 is significantly higher, suggesting potential resistance. Further investigation is needed. |
References
- 1. researchgate.net [researchgate.net]
- 2. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
improving the efficacy of NR160 in experiments
Welcome to the technical support center for NR160, a selective Histone Deacetylase 6 (HDAC6) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments and to help troubleshoot common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the use of this compound.
Q1: What is the optimal concentration of this compound to use in my cell-based assays?
A: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line. Based on available data, this compound shows cytotoxicity against various leukemia cell lines with IC50 values generally above 20 µM.[1] For inhibiting HDAC6 activity, a concentration of 30 nM has been reported as the IC50 value.[1] A good starting range for dose-response experiments would be from 0.1 nM to 100 µM.
Q2: I am not observing the expected level of cytotoxicity with this compound.
A: There are several potential reasons for this:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to HDAC6 inhibition. Ensure your cell line of interest is known to be responsive to HDAC6 inhibitors.
-
Compound Stability: this compound, like many small molecules, can degrade over time, especially in solution. Prepare fresh stock solutions in DMSO and store them at -20°C or -80°C. When diluted in cell culture media, the stability might be reduced, so it's advisable to add the compound to your cells shortly after dilution.
-
Incorrect Concentration: Double-check your calculations and dilutions to ensure you are using the intended concentration.
-
Incubation Time: The duration of treatment can significantly impact the observed effect. Typical incubation times for cell viability assays range from 48 to 72 hours.[2]
Q3: How can I confirm that this compound is inhibiting HDAC6 in my cells?
A: A common method to confirm HDAC6 inhibition is to measure the acetylation level of one of its primary substrates, α-tubulin.[1] You can perform a western blot to detect acetylated α-tubulin. An increase in the acetylated α-tubulin signal in this compound-treated cells compared to a vehicle control would indicate successful target engagement.
Q4: I am seeing high background or non-specific bands in my western blot for acetylated α-tubulin.
A: High background can be due to several factors:
-
Antibody Specificity: Ensure you are using a validated antibody specific for acetylated α-tubulin.
-
Blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding. Use a suitable blocking agent like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for at least 1 hour at room temperature or overnight at 4°C.
-
Washing Steps: Insufficient washing can leave behind unbound primary or secondary antibodies. Increase the number and duration of your wash steps with TBST.
-
Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. High concentrations can lead to non-specific binding.
Q5: My immunoprecipitation of an HDAC6 substrate is not working after this compound treatment.
A: Consider the following troubleshooting steps:
-
Lysis Buffer: The choice of lysis buffer is critical for preserving protein-protein interactions. A non-denaturing lysis buffer, such as one containing NP-40 or Triton X-100, is generally recommended. RIPA buffer can be too harsh and may disrupt some interactions.
-
Antibody Quality: Use an antibody validated for immunoprecipitation.
-
Pre-clearing Lysate: Pre-clearing the cell lysate with protein A/G beads before adding the specific antibody can reduce non-specific binding.
-
Washing: Optimize the number and stringency of your wash steps to reduce background without eluting your protein of interest.
Q6: Are there any known off-target effects of this compound?
A: While this compound is a selective HDAC6 inhibitor, like all inhibitors, it may have off-target effects, especially at higher concentrations. It is crucial to use the lowest effective concentration and include appropriate controls in your experiments. Potential off-target effects can be investigated using techniques like proteomic profiling.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| HDAC6 IC50 | 30 nM | In vitro enzymatic assay | [1] |
| Cell Line | IC50 (µM) | Reference |
| TALL-1 | 49.4 | [1] |
| HSB-2 | 51.8 | [1] |
| MOLT-4 | 42.4 | [1] |
| Jurkat | 32.1 | [1] |
| HL-60 | 42.9 | [1] |
| SUP-B15 | 22.5 | [1] |
| K562 | 41.6 | [1] |
Experimental Protocols
Detailed methodologies for key experiments with this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.[2]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[2]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]
Western Blot for Acetylated α-Tubulin
This protocol is used to confirm the inhibition of HDAC6 by this compound.
Materials:
-
This compound-treated and control cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against acetylated α-tubulin
-
Primary antibody against total α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells and determine protein concentration. Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated α-tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total α-tubulin to serve as a loading control.
Immunoprecipitation of HDAC6 Substrates
This protocol can be used to isolate substrates of HDAC6 that may be affected by this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
Non-denaturing lysis buffer (e.g., containing 1% NP-40)
-
Antibody against the protein of interest (HDAC6 substrate)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: The eluted proteins can be analyzed by western blotting.
Visualizations
HDAC6 Signaling Pathways
Caption: Key signaling pathways modulated by HDAC6 and inhibited by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A logical workflow for evaluating the efficacy of this compound in experiments.
References
NR160 stability and storage conditions
Disclaimer: The following information is provided for a hypothetical research compound designated "NR160" for illustrative purposes, as a specific, publicly documented chemical or biological agent with this identifier could not be found. The data and protocols presented here are examples and should not be used for actual experimental work.
This technical support center provides guidance on the stability, storage, and handling of the novel kinase inhibitor, this compound, as well as troubleshooting for common experimental issues.
This compound Stability and Storage Conditions
Proper storage and handling of this compound are critical to ensure its stability and activity for experimental use. The following table summarizes the recommended storage conditions and expected stability.
| Storage Condition | Form | Concentration | Expected Stability | Notes |
| -20°C | Lyophilized Powder | N/A | 24 months | Recommended for long-term storage. Protect from moisture. |
| 4°C | Lyophilized Powder | N/A | 3 months | Suitable for short-term storage. Keep desiccated. |
| -80°C | DMSO Stock Solution | 10 mM | 12 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | DMSO Stock Solution | 10 mM | 6 months | Limit freeze-thaw cycles to a maximum of three. |
| 4°C | Aqueous Buffer (pH 7.4) | 1 µM | 24 hours | Prepare fresh for each experiment. Avoid storage in aqueous solutions. |
| Room Temperature | Lyophilized Powder | N/A | < 1 week | Not recommended for storage. |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the use of this compound in various experimental setups.
Question: How should I prepare a stock solution of this compound?
Answer: To prepare a stock solution, we recommend dissolving the lyophilized this compound powder in anhydrous DMSO to a final concentration of 10 mM. Gently vortex or sonicate the vial to ensure the compound is fully dissolved. For long-term storage, aliquot the stock solution into smaller volumes and store at -80°C.
Question: I am observing low or no activity of this compound in my cell-based assay. What could be the cause?
Answer: There are several potential reasons for a lack of activity:
-
Improper Storage: Verify that the compound has been stored according to the recommended conditions. Repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Incorrect Dilution: Double-check the calculations for your working dilutions. We recommend preparing fresh dilutions from the stock solution for each experiment.
-
Cell Line Sensitivity: The targeted kinase may not be expressed or be critical for the survival of your chosen cell line. Confirm the expression and relevance of the target in your model system.
-
Assay Conditions: Ensure that the assay buffer and other reagents are compatible with this compound and that the incubation time is sufficient for the compound to exert its effect.
Question: I am seeing precipitation of this compound in my cell culture medium. How can I prevent this?
Answer: Precipitation in aqueous media can occur, especially at higher concentrations. To mitigate this:
-
Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to maintain solubility.
-
When preparing your working solution, add the this compound stock solution to the medium dropwise while gently vortexing to facilitate mixing.
-
Consider using a serum-containing medium, as serum proteins can sometimes help to stabilize small molecules in solution.
Question: What is the known mechanism of action for this compound?
Answer: this compound is a potent and selective ATP-competitive inhibitor of the XYZ kinase. Inhibition of XYZ kinase disrupts the downstream signaling cascade, leading to an anti-proliferative effect in sensitive cancer cell lines.
Experimental Protocols
Protocol: Cell Viability Assay using this compound
This protocol describes a general procedure for assessing the effect of this compound on the viability of a cancer cell line using a resazurin-based assay.
Materials:
-
This compound lyophilized powder
-
Anhydrous DMSO
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Viability Assessment:
-
Add 10 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the hypothetical signaling pathway inhibited by this compound and the experimental workflow for the cell viability assay.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for the this compound cell viability assay.
Technical Support Center: Managing NR160-Induced Cytotoxicity in Non-Cancerous Cells
Disclaimer: Information regarding a specific molecule designated "NR160" is not publicly available. This technical support center provides guidance based on the assumption that this compound is a cytotoxic agent that, like many anti-cancer compounds, induces oxidative stress and apoptosis. The strategies and protocols described are based on established principles for mitigating off-target cytotoxicity of such agents.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced cytotoxicity in non-cancerous cells?
A1: While specific data on this compound is unavailable, cytotoxic agents commonly affect both cancerous and non-cancerous cells through mechanisms such as:
-
Induction of Oxidative Stress: Many cytotoxic compounds generate reactive oxygen species (ROS), leading to cellular damage and triggering apoptosis (programmed cell death).[1]
-
Apoptosis Induction: this compound may directly activate apoptotic pathways. This can involve the p53 signaling pathway and cellular stress responses.[1]
-
Inhibition of Critical Proteins: The molecule might interact with and inhibit proteins essential for normal cell function.[1]
Q2: How can I determine the cytotoxic concentration of this compound in my cell lines?
A2: A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific non-cancerous and cancer cell lines. This will help identify a potential therapeutic window. A standard method for this is the MTT assay.
Q3: Are there proactive strategies to minimize this compound toxicity to non-cancerous cells in my experimental design?
A3: Yes. To minimize off-target toxicity, consider the following:
-
Dose Optimization: Perform a thorough dose-response analysis to find a concentration of this compound that is effective against cancer cells while having minimal impact on non-cancerous cells.
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents may allow for lower, less toxic concentrations of this compound while achieving a synergistic anti-cancer effect.[2]
-
Antioxidant Co-administration: If this compound induces oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may protect non-cancerous cells.[1][2]
-
Cyclotherapy: Temporarily arresting non-cancerous cells in a non-proliferative state can protect them from drugs that target rapidly dividing cells.[1][3]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Action |
| High cytotoxicity in non-cancerous control cells | 1. Incorrect this compound Concentration: The concentration used may be too high for the specific non-cancerous cell line. 2. Extended Exposure Time: The duration of treatment may be too long. 3. Oxidative Stress: The primary mechanism of toxicity might be through the generation of ROS, which can be particularly damaging to certain normal cell types.[1] | 1. Verify Calculations & Re-prepare Dilutions: Perform a new dose-response curve to confirm the IC50 value. 2. Perform a Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal exposure duration.[2] 3. Co-treat with an Antioxidant: Use N-acetylcysteine (NAC) to mitigate ROS-induced toxicity. Start with a low concentration of NAC and optimize.[1][2] |
| Inconsistent results between experiments | 1. Reagent Variability: Inconsistent quality or age of this compound, media, or supplements. 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. 3. Assay Interference: If using a colorimetric assay like MTT, the properties of this compound might interfere with the readings.[2] | 1. Use a Fresh, Validated Batch of this compound: Ensure consistency in all reagents and media preparation. 2. Use Low-Passage Number Cells: Maintain a consistent passage number range for all experiments.[2] 3. Use a Non-Colorimetric Cytotoxicity Assay: Consider assays like CellTiter-Glo® (luminescence) or an LDH release assay (enzymatic). Include a "this compound only" control well to measure background absorbance.[2] |
| Observed anti-proliferative effects but no apoptosis in cancer cells at non-toxic concentrations for normal cells | 1. Insufficient Concentration: The concentration may be cytostatic (inhibiting proliferation) but not high enough to induce apoptosis. 2. Cell Cycle Arrest: this compound may be causing cell cycle arrest without immediately triggering apoptosis.[3] | 1. Gradually Increase this compound Concentration: Carefully increase the dose to find the apoptotic threshold. 2. Analyze Cell Cycle: Use flow cytometry to analyze the cell cycle distribution of treated cells. 3. Combination Therapy: Combine this compound with another agent that can induce apoptosis through a different pathway.[2] |
Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same solvent concentration as the highest this compound concentration) and untreated controls.[1]
-
Incubation: Incubate for the desired time period (e.g., 48 or 72 hours).[1]
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1]
Protocol 2: Mitigation of Cytotoxicity using N-Acetylcysteine (NAC)
-
Cell Seeding: Seed both non-cancerous and cancer cell lines in separate 96-well plates as described in Protocol 1.
-
Compound Preparation: Prepare serial dilutions of this compound. Prepare a stock solution of NAC and determine a working concentration (a typical starting point is 1-5 mM).
-
Treatment: Treat cells with:
-
This compound alone at various concentrations.
-
This compound at various concentrations in combination with a fixed concentration of NAC.
-
NAC alone.
-
Vehicle control.
-
-
Incubation and Analysis: Incubate for the desired time period and assess cell viability using an MTT assay or another suitable method.
-
Evaluation: Compare the viability of non-cancerous and cancer cells treated with this compound alone versus this compound with NAC to determine if NAC provides a protective effect in non-cancerous cells without compromising the anti-cancer activity.
Visualizations
Caption: Workflow for testing strategies to mitigate this compound cytotoxicity.
Caption: A potential signaling pathway for this compound-induced cytotoxicity.
References
- 1. Mechanisms of natural killer cell-mediated cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signalling Pathways Mediating the Effects of CD40-Activated CD40L Reverse Signalling on Inhibitory Medium Spiny Neuron Neurite Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel evolution of nitric oxide signaling: diversity of synthesis and memory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the p160/NR160 Coactivator Family
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in replication studies involving the p160 nuclear receptor coactivator family (assumed to be the subject of "NR160" inquiries). The p160 family, including SRC-1 (NCOA1), SRC-2 (NCOA2/TIF2/GRIP1), and SRC-3 (NCOA3/AIB1), are crucial transcriptional coregulators for nuclear receptors and other transcription factors.[1][2] Their complex regulatory roles and involvement in numerous signaling pathways can lead to experimental variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our reporter gene assay results when studying p160 coactivator function. What are the potential causes?
A1: Inconsistent results in reporter gene assays for p160 coactivators can stem from several factors:
-
Cellular Context: The choice of cell line is critical. The endogenous expression levels of nuclear receptors, other coactivators, and corepressors can significantly influence the outcome. Different cell lines possess distinct transcriptional machinery, which can lead to variable responses.
-
Promoter Context: The specific response element and promoter used in your reporter construct can affect the recruitment and activity of the p160 coactivator complex. Some promoters may have binding sites for other transcription factors that can allosterically modulate the p160 interaction.
-
Plasmid Stoichiometry: The relative amounts of transfected plasmids (reporter, nuclear receptor, coactivator, and internal control) are crucial. Variations in these ratios can lead to artifacts such as squelching (competition for limited downstream factors).
-
Ligand Potency and Stability: The concentration, purity, and stability of the nuclear receptor ligand are critical for consistent activation. Ligands can degrade over time, leading to reduced receptor activation and coactivator recruitment.
-
Post-Translational Modifications (PTMs): The activity of p160 coactivators is regulated by PTMs like phosphorylation, ubiquitination, and methylation.[2][3] The cellular signaling environment, which can vary between experiments, influences these modifications and thus coactivator function.
Q2: Our co-immunoprecipitation (Co-IP) experiments to show interaction between a nuclear receptor and a p160 coactivator are not consistently working. What should we troubleshoot?
A2: Reproducibility issues in Co-IP experiments with p160 coactivators often arise from the following:
-
Lysis Buffer Composition: The stringency of the lysis buffer is a critical parameter. Buffers that are too harsh can disrupt the protein-protein interactions you are trying to detect.[4] Conversely, a buffer that is too mild may not efficiently lyse the nucleus where these interactions predominantly occur.
-
Antibody Quality: The specificity and affinity of the antibody used for immunoprecipitation are paramount. It is essential to use an antibody validated for IP. A low-affinity antibody may not efficiently pull down the protein of interest and its binding partners.
-
Transient Interactions: The interaction between nuclear receptors and p160 coactivators can be transient and ligand-dependent. Ensure that the ligand is present and stable throughout the experiment. For weak or transient interactions, cross-linking before cell lysis may be necessary.[5]
-
Non-specific Binding: Proteins can non-specifically bind to the IP beads. Pre-clearing the lysate with beads before adding the antibody can help reduce this background.[4][6]
Q3: We are getting inconsistent results in our Chromatin Immunoprecipitation (ChIP) assays for p160 coactivator binding to a target gene promoter. What could be the reason?
A3: Inconsistent ChIP results for p160 coactivators can be attributed to several factors:
-
Cross-linking Efficiency: Inefficient cross-linking of the coactivator to the DNA-bound nuclear receptor can lead to weak and variable signals. Since coactivators do not bind DNA directly, the cross-linking step is crucial.[7]
-
Chromatin Fragmentation: The size of the chromatin fragments is critical. Over-sonication can destroy epitopes and disrupt protein complexes, while insufficient sonication will lead to poor resolution.[7][8]
-
Antibody Specificity: As with Co-IP, the antibody used for ChIP must be highly specific for the target p160 coactivator and validated for this application.
-
Cellular State: The recruitment of p160 coactivators is often cell cycle-dependent and can be influenced by the metabolic state of the cells. Variations in cell culture conditions can therefore lead to inconsistent results.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Reporter Gene Assay Results
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent transfection efficiency- Pipetting errors- Variation in cell density at plating | - Optimize transfection protocol and use a transfection efficiency control (e.g., GFP-expressing plasmid).- Use calibrated pipettes and careful technique.- Ensure uniform cell seeding. |
| Low fold-induction | - Suboptimal ligand concentration- Low expression of nuclear receptor or coactivator- Inappropriate reporter construct | - Perform a dose-response curve for the ligand.- Verify expression levels by Western blot.- Test different reporter constructs with varying response elements and promoters.[9][10] |
| High background signal | - Constitutive activity of the promoter- Ligand-independent activation | - Use a reporter with a minimal promoter.- Investigate the role of endogenous ligands in the serum or ligand-independent signaling pathways. |
| Results not reproducible across experiments | - Variation in cell passage number- Inconsistent incubation times- Different batches of reagents (e.g., serum, plasmids) | - Use cells within a defined passage number range.- Standardize all incubation times.- Aliquot and store reagents to minimize batch-to-batch variability. |
Guide 2: Troubleshooting Co-Immunoprecipitation (Co-IP) and GST Pull-down Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak prey protein detected | - Interaction is weak or transient- Lysis buffer is too stringent- Incorrect antibody for IP- Prey protein expression is low | - Consider in vivo cross-linking.- Use a milder lysis buffer (e.g., with NP-40 instead of RIPA).[4]- Use a validated IP-grade antibody.- Confirm prey protein expression in the input lysate. |
| High background/non-specific binding | - Insufficient washing- Antibody cross-reactivity- Non-specific binding to beads | - Increase the number and stringency of washes.- Use a more specific antibody or monoclonal antibody.- Pre-clear lysate with beads before IP.[4][6]- For GST pull-downs, nucleic acid contamination can mediate false-positive interactions; treat with micrococcal nuclease.[11] |
| Bait protein not pulled down efficiently | - Inefficient antibody binding to bait- Bait protein is in an insoluble fraction | - Confirm antibody recognizes the native protein conformation.- Optimize lysis conditions to ensure solubilization of the bait protein. |
| Inconsistent results between Co-IP and GST pull-down | - Co-IP detects in vivo complexes which may be indirect; GST pull-down detects direct in vitro interactions. | - This may indicate the interaction in vivo is mediated by other proteins in the complex.[12] |
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected from experiments studying p160 coactivators. Note that these values can vary significantly depending on the specific experimental setup.
Table 1: Representative Reporter Gene Assay Results
| Nuclear Receptor | p160 Coactivator | Ligand | Typical Fold-Induction (mean ± SD) |
| Estrogen Receptor α (ERα) | SRC-1 | 10 nM Estradiol | 8 ± 2 |
| Glucocorticoid Receptor (GR) | SRC-2 | 100 nM Dexamethasone | 15 ± 4 |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | SRC-3 | 1 µM Rosiglitazone | 12 ± 3 |
Table 2: Interaction Affinities of p160 Coactivator LXXLL Motifs with Nuclear Receptors
| p160 Coactivator Motif | Nuclear Receptor | Dissociation Constant (Kd) |
| GRIP1 (SRC-2) NR-box 2 | Thyroid Hormone Receptor β (TRβ) | ~5 µM |
| GRIP1 (SRC-2) NR-box 3 | Glucocorticoid Receptor (GR) | ~2 µM |
Data are illustrative and based on published studies. Actual values will be experiment-dependent.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of a p160 Coactivator with a Nuclear Receptor
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ERα-SRC interaction) to be 80-90% confluent. Treat with the appropriate ligand (e.g., 10 nM estradiol) or vehicle control for the desired time (e.g., 1 hour).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors). Incubate on ice for 20 minutes with occasional vortexing.
-
Lysate Preparation: Scrape cells and transfer the lysate to a microfuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Pre-clearing: Add protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the bait protein (e.g., anti-ERα) and incubate with rotation for 4 hours to overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate with rotation for 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the prey protein (e.g., anti-SRC-1) and the bait protein.
Visualizations
Caption: p160 Coactivator Signaling Pathway.
References
- 1. p160/SRC/NCoA coactivators form complexes via specific interaction of their PAS-B domain with the CID/AD1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p160/Steroid Receptor Coactivator Family: Potent Arbiters of Uterine Physiology and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-modulation of nuclear receptor coactivators through posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. sinobiological.com [sinobiological.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kmdbioscience.com [kmdbioscience.com]
Validation & Comparative
Ricolinostat (ACY-1215) in Multiple Myeloma: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the selective HDAC6 inhibitor, Ricolinostat, and its therapeutic potential in multiple myeloma, with a comparative perspective against other treatment modalities.
Due to a lack of available head-to-head experimental data comparing NR160 and Ricolinostat in multiple myeloma cells, this guide will focus on a comprehensive analysis of Ricolinostat (also known as ACY-1215). Its performance will be contextualized by comparing its mechanism and efficacy with those of non-selective histone deacetylase (HDAC) inhibitors and in combination with standard-of-care therapies for multiple myeloma.
Ricolinostat is an orally available, selective inhibitor of histone deacetylase 6 (HDAC6).[1] Preclinical studies have demonstrated its anti-myeloma efficacy, particularly in combination with proteasome inhibitors.[1] This synergy is attributed to the inhibition of autophagic protein degradation and increased endoplasmic reticulum (ER) stress.[1] Clinical trials have shown that Ricolinostat is generally well-tolerated and active in patients with relapsed or refractory multiple myeloma, especially when combined with agents like bortezomib (B1684674) and dexamethasone (B1670325).[2][3]
Mechanism of Action: The Role of HDAC6 Inhibition
HDAC6 is a cytosolic, microtubule-associated deacetylase that plays a crucial role in the trafficking of ubiquitinated misfolded proteins to the aggresome for degradation via the autophagy pathway.[1] In multiple myeloma cells, which are heavily dependent on protein degradation pathways to manage the high load of immunoglobulin production, the inhibition of the proteasome by drugs like bortezomib leads to an accumulation of misfolded proteins.[1] Cells can compensate for this through the HDAC6-mediated aggresome/autophagy pathway, which represents a mechanism of resistance to proteasome inhibitors.[1][2]
Ricolinostat selectively inhibits HDAC6, leading to the hyperacetylation of tubulin and disrupting the transport of ubiquitinated proteins to the aggresome.[1][4] This blockade of the alternative protein degradation pathway enhances the cytotoxic effects of proteasome inhibitors, leading to increased accumulation of toxic protein aggregates and ultimately, apoptosis of the myeloma cells.[5]
Performance Data: Ricolinostat in Clinical Trials
Clinical studies have evaluated the safety and efficacy of Ricolinostat, primarily in combination with other anti-myeloma agents.
| Clinical Trial Phase | Combination Therapy | Patient Population | Key Efficacy Metric | Result | Reference |
| Phase I/II | Ricolinostat + Bortezomib + Dexamethasone | Relapsed or Refractory Multiple Myeloma | Overall Response Rate (ORR) | 37% at Ricolinostat dose ≥160 mg daily | [2][3] |
| Phase I/II | Ricolinostat + Bortezomib + Dexamethasone | Bortezomib-Refractory Patients | Overall Response Rate (ORR) | 14% | [2] |
| Phase Ib | Ricolinostat + Lenalidomide + Dexamethasone | Relapsed or Refractory Multiple Myeloma | - | Recommended Phase 2 Dose (RP2D) of Ricolinostat: 160 mg once daily | [6] |
Comparative Efficacy: Selective vs. Non-Selective HDAC Inhibition
A key advantage of Ricolinostat is its selectivity for HDAC6, which is hypothesized to lead to a more favorable toxicity profile compared to non-selective (pan-HDAC) inhibitors.[1] While direct comparative trials are limited, clinical data suggests that Ricolinostat in combination therapy is well-tolerated, with less severe hematologic, gastrointestinal, and constitutional toxicities compared to published data on non-selective HDAC inhibitors.[2][3]
| Inhibitor Type | Target(s) | Reported Advantages in Multiple Myeloma | Reported Disadvantages in Multiple Myeloma |
| Ricolinostat (Selective) | HDAC6 | Favorable safety profile, less severe toxicities, overcomes bortezomib resistance.[2][3] | Single-agent activity is limited.[2][3] |
| Non-Selective HDACi (e.g., Vorinostat, Panobinostat) | Multiple HDACs | Improved outcomes in combination with proteasome inhibitors.[1][7] | Substantially increased toxicity.[1][2] |
Experimental Protocols
Cell Viability Assay (General Protocol Outline)
A common method to assess the cytotoxic effects of Ricolinostat on multiple myeloma cell lines is the MTT or a similar colorimetric assay.
Western Blotting for Protein Expression (General Protocol Outline)
Western blotting is frequently used to confirm the mechanism of action of Ricolinostat by detecting changes in protein acetylation and markers of apoptosis.
-
Cell Lysis: Multiple myeloma cells are treated with Ricolinostat and/or other agents. After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., acetylated α-tubulin, cleaved PARP, caspase-3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Conclusion
Ricolinostat represents a promising therapeutic agent for multiple myeloma, particularly in combination with proteasome inhibitors. Its selective inhibition of HDAC6 offers a targeted approach to overcoming drug resistance with a potentially improved safety profile over non-selective HDAC inhibitors. Further clinical investigation is warranted to fully elucidate its role in the evolving landscape of multiple myeloma treatment.
References
- 1. Ricolinostat, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ricolinostat (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC6 Selectivity: NR160 vs. Tubastatin A
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and plays a crucial role in regulating cellular processes through the deacetylation of non-histone proteins, such as α-tubulin and Hsp90. The development of selective HDAC6 inhibitors is a key focus in drug discovery to minimize off-target effects associated with pan-HDAC inhibitors. This guide provides a detailed comparison of two selective HDAC6 inhibitors, NR160 and Tubastatin A, focusing on their biochemical potency and the methodologies used for their evaluation.
Data Presentation: Biochemical Potency and Selectivity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and Tubastatin A against HDAC6. This data is essential for assessing the potency and selectivity of each inhibitor.
| Compound | HDAC6 IC50 (nM) | Selectivity Profile |
| This compound | 30[1][2] | Selective for HDAC6.[1][2] |
| Tubastatin A | 15[3][4] | Highly selective for HDAC6; >1000-fold selective against most other HDAC isoforms, with the exception of HDAC8 (57-fold selectivity).[4] |
Note: IC50 values can vary depending on the specific assay conditions and reagents used.
Experimental Protocols
The determination of IC50 values for HDAC inhibitors is typically performed using an in vitro enzymatic assay. A common method is a fluorogenic assay, which provides a sensitive and high-throughput-compatible format.
Fluorogenic HDAC6 Enzymatic Assay Protocol
This protocol outlines a general method for determining the IC50 values of HDAC6 inhibitors.
I. Reagents and Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test compounds (this compound, Tubastatin A) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[5]
II. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (this compound and Tubastatin A) and the positive control inhibitor in HDAC assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Enzyme and Inhibitor Incubation: Add a defined amount of recombinant HDAC6 enzyme to each well of the 96-well plate, followed by the addition of the serially diluted inhibitors or vehicle control (DMSO). Incubate for a predetermined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes). During this time, the HDAC6 enzyme will deacetylate the substrate.
-
Signal Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well. The developer, typically a protease, will cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. Incubate at 37°C for 10-15 minutes.[6]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
III. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all other readings.
-
Calculate the percentage of HDAC6 inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of HDAC6 activity, by fitting the data to a sigmoidal dose-response curve using appropriate software.
Mandatory Visualization
Experimental Workflow for Determining HDAC6 Selectivity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 4. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes | Aging [aging-us.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. assaygenie.com [assaygenie.com]
validation of NR160's therapeutic potential in preclinical models
An objective comparison of NR160's therapeutic potential requires a clear identification of the molecule, its intended therapeutic application, and available preclinical data. Initial searches for "this compound" did not yield a specific therapeutic agent known by this designation in publicly available scientific literature or drug databases.
The search results pointed to several possibilities that are likely not what "this compound" refers to in the context of a therapeutic agent in preclinical development:
-
Norepinephrine Reuptake Inhibitors (NRIs): While "NRI" is an abbreviation for this class of drugs, "this compound" does not appear to be a standard nomenclature for a specific NRI.
-
Pill Imprints: The search term matched a pill identifier for a tablet imprinted with "N 160". This is a marking on a commercially available medication and not the name of a new chemical entity in development.
-
Dosage Strength: In one instance, 160 mg was mentioned as a dosage for a cocaine hydrochloride nasal solution, Numbrino. This is a reference to the amount of the active ingredient, not the name of the drug itself.
Without a precise definition of this compound, it is not possible to:
-
Identify its mechanism of action and therapeutic target.
-
Find relevant preclinical studies for data extraction and comparison.
-
Identify appropriate alternative therapies to compare it against.
-
Detail the experimental protocols used in its evaluation.
-
Create the requested signaling pathway and experimental workflow diagrams.
To proceed with generating the requested "Publish Comparison Guide," clarification on the specific identity of this compound is required. Information such as the full chemical name, the developing company or research institution, or the therapeutic area of interest would be necessary to conduct a meaningful and accurate comparison.
A Head-to-Head Comparison of NR160 and Other Selective HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is rapidly evolving, with a significant focus on the development of isoform-selective histone deacetylase (HDAC) inhibitors. Among these, HDAC6 has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes such as cell motility, protein degradation, and stress responses. Selective inhibition of HDAC6 is anticipated to offer a more favorable safety profile compared to pan-HDAC inhibitors. This guide provides a head-to-head comparison of NR160, a novel selective HDAC6 inhibitor, with other well-characterized selective HDAC6 inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Selective HDAC6 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound against other notable selective HDAC6 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
Table 1: In Vitro Potency (IC50) Against HDAC6
| Compound | HDAC6 IC50 (nM) |
| This compound | 30 [1][2][3] |
| Ricolinostat (ACY-1215) | 5[4][5][6][7] |
| Citarinostat (ACY-241) | 2.6[2][8][9][10] |
| Bavarostat | - |
| NN-429 | 3.2[11] |
Table 2: In Vitro Selectivity Profile (IC50 in µM)
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC8 |
| This compound | 5.18 | 2.26 | 8.48 | 14.7 [8] |
| Ricolinostat (ACY-1215) | 0.058 | 0.048 | 0.051 | 0.1 |
| Citarinostat (ACY-241) | 0.035 | 0.045 | 0.046 | 0.137 |
Lower IC50 values indicate higher potency. A higher ratio of IC50 for other HDACs versus HDAC6 indicates greater selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of HDAC6 inhibitors.
HDAC Enzymatic Activity Assay (Fluorometric)
This assay quantitatively measures the enzymatic activity of HDAC6 and the inhibitory potential of test compounds.
-
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine (B10760008) residue. In the presence of active HDAC6, the acetyl group is removed. A developer solution is then added, which specifically cleaves the deacetylated substrate, releasing a fluorophore. The resulting fluorescence is directly proportional to the HDAC6 activity.
-
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1.0 mM MgCl2), recombinant human HDAC6 enzyme, fluorogenic HDAC6 substrate, and a developer solution.
-
Compound Dilution: Prepare serial dilutions of the test inhibitors (e.g., this compound, Ricolinostat) in the assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the diluted inhibitors, followed by the HDAC6 enzyme. Include a no-enzyme control (for background fluorescence) and a vehicle control (e.g., DMSO) representing 100% enzyme activity.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.
-
Development: Add the developer solution to each well and incubate for an additional 10-15 minutes at 37°C.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot for α-Tubulin Acetylation
This method is used to assess the target engagement of HDAC6 inhibitors in a cellular context by measuring the acetylation status of α-tubulin, a primary substrate of HDAC6.
-
Principle: Cells are treated with the HDAC6 inhibitor, leading to an accumulation of acetylated α-tubulin. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with specific antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) and allow them to adhere overnight. Treat the cells with various concentrations of the HDAC6 inhibitor for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., anti-acetyl-α-tubulin, Lys40) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total α-tubulin or another housekeeping protein (e.g., β-actin) to ensure equal protein loading.
-
Analysis: Densitometrically quantify the bands corresponding to acetylated and total α-tubulin to determine the relative increase in tubulin acetylation upon inhibitor treatment.
-
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effects of HDAC6 inhibitors on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the HDAC6 inhibitor for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which represents the concentration of the inhibitor required to reduce cell viability by 50%.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to HDAC6 inhibition.
Caption: HDAC6 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for the Evaluation of HDAC6 Inhibitors.
References
- 1. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Ricolinostat (ACY-1215)| HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Carinostat (ACY-241) | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 11. mdpi.com [mdpi.com]
Confirming the On-Target Effects of a Selective nNOS Inhibitor In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the on-target effects of a selective neuronal nitric oxide synthase (nNOS) inhibitor, hypothetically named NR160, in in vivo models. To illustrate this process, we will use 7-Nitroindazole (B13768) (7-NI), a well-characterized selective nNOS inhibitor, as a proxy for this compound. Its performance will be compared with Nω-nitro-L-arginine methyl ester (L-NAME), a non-selective NOS inhibitor. This comparison will highlight the experimental approaches used to demonstrate target engagement and selectivity.
Introduction
Nitric oxide (NO) is a critical signaling molecule in the central nervous system, and its production is catalyzed by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).[1] Selective inhibition of nNOS is a therapeutic strategy for various neurological disorders. Confirming that a compound like our hypothetical this compound selectively inhibits nNOS in vivo is crucial for its development. This involves demonstrating engagement with nNOS and a lack of significant interaction with other NOS isoforms or off-target proteins.
This guide outlines key experiments to assess the on-target effects of a selective nNOS inhibitor, presenting comparative data for 7-NI and L-NAME.
Comparative Analysis of On-Target Effects
The following table summarizes the in vivo effects of the selective nNOS inhibitor 7-NI and the non-selective NOS inhibitor L-NAME, providing a basis for evaluating our hypothetical this compound.
| Parameter | 7-Nitroindazole (7-NI) - "this compound" | L-NAME (Non-selective NOS Inhibitor) | Key Implications for On-Target Effect Confirmation |
| Target Selectivity | Primarily inhibits nNOS. | Inhibits all NOS isoforms (nNOS, eNOS, iNOS).[2] | A truly selective compound should demonstrate effects primarily driven by nNOS inhibition. |
| nNOS Inhibition in Brain (%) | ~40-85% inhibition of nNOS activity in various brain regions.[3][4] | Dose-dependent but partial inhibition of total brain NOS activity (up to ~50%).[5] | Direct measurement of nNOS activity in brain homogenates post-treatment is a key indicator of target engagement. |
| Effect on Downstream cGMP Levels | Suppresses nitrite (B80452) accumulation, an indirect measure of NO production.[6] | Suppresses cerebellar cGMP release by 74%, indicating strong on-target effect in this region.[7] | Measuring the reduction in cGMP, a direct downstream messenger of NO, provides evidence of functional target engagement. |
| Cardiovascular Effects | Minimal to no effect on blood pressure at nNOS-selective doses.[4] However, some studies report an increase in blood pressure, suggesting potential eNOS inhibition at higher doses.[8] | Significantly increases blood pressure due to inhibition of eNOS in the vasculature.[2] | The absence of significant cardiovascular effects is a strong indicator of nNOS selectivity over eNOS. |
| Behavioral Effects | Can induce anxiolytic-like effects and may have sedative properties.[9][10] | Can also produce behavioral changes, but these are often confounded by cardiovascular effects. | Behavioral readouts can provide evidence of target engagement in relevant neural circuits. |
| Known Off-Target Effects | Possible inhibition of endothelial NOS at higher doses.[8] The 7-nitroindazole scaffold has been shown to inhibit Monoamine Oxidase B (MAO-B).[1] | Inhibition of eNOS and iNOS are expected off-target effects when considering nNOS selectivity.[2] | Comprehensive off-target screening is necessary to rule out confounding effects. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Microdialysis for Neurotransmitter and cGMP Measurement
Objective: To measure the extracellular levels of neurotransmitters and cGMP in specific brain regions of awake, freely moving animals following administration of the nNOS inhibitor.
Methodology:
-
Animal Surgery:
-
Anesthetize the rodent (e.g., rat) with an appropriate anesthetic.
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus, or cerebellum).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for a specified period (e.g., 48 hours).
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
Administer the test compound (e.g., "this compound", 7-NI, or L-NAME) or vehicle systemically (e.g., intraperitoneally).
-
Continue collecting dialysate samples for the desired duration of the experiment.
-
-
Sample Analysis:
-
For neurotransmitter analysis, use high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
For cGMP analysis, use a sensitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Griess Assay for Nitrite/Nitrate (B79036) Measurement in Brain Tissue
Objective: To quantify the levels of nitrite and nitrate (stable metabolites of NO) in brain tissue homogenates as an indicator of total NO production.
Methodology:
-
Tissue Collection and Homogenization:
-
Following treatment with the test compound or vehicle, euthanize the animal and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Griess Reaction:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
To convert nitrate to nitrite, incubate the samples with nitrate reductase and its cofactors.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the standards and samples. This will form a colored azo compound in the presence of nitrite.
-
Incubate at room temperature for a specified time (e.g., 10-15 minutes), protected from light.
-
-
Quantification:
-
Measure the absorbance of the samples and standards at approximately 540 nm using a spectrophotometer.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Visualizations
Signaling Pathway of nNOS
Caption: The nNOS signaling pathway and points of inhibition.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo evaluation of an nNOS inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged inhibition of brain nitric oxide synthase by short-term systemic administration of nitro-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-nitroindazole reduces nitrite concentration in rat brain after intrahippocampal kainate-induced seizure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential regulation of cyclic GMP levels in the frontal cortex and the cerebellum of anesthetized rats by nitric oxide: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence from its cardiovascular effects that 7-nitroindazole may inhibit endothelial nitric oxide synthase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Identify Compound NR160 in Bortezomib-Resistant Cancer Models
Despite a comprehensive search of scientific literature and public databases, no information was found on a compound designated "NR160" for the treatment of bortezomib-resistant cancers. This prevents the creation of a direct comparison guide as requested.
The initial request specified a comparison of this compound's efficacy with other alternatives, supported by experimental data, detailed protocols, and visualizations of signaling pathways. However, without any publicly available data on this compound, it is not possible to generate this content.
The absence of information on this compound could be due to several factors:
-
The compound may be in a very early stage of development and not yet disclosed in publications.
-
"this compound" might be an internal codename used by a research institution or pharmaceutical company that has not been made public.
-
The designation may be inaccurate or contain a typographical error.
While information on this compound is unavailable, extensive research has been conducted on the mechanisms of bortezomib (B1684674) resistance and alternative therapeutic strategies. This body of research provides a strong basis for comparing various compounds that have been evaluated in bortezomib-resistant cancer models.
Mechanisms of Bortezomib Resistance
Bortezomib is a proteasome inhibitor that has shown significant efficacy in multiple myeloma and other cancers. However, both intrinsic and acquired resistance can limit its effectiveness. Key mechanisms of resistance include:
-
Mutations in the Proteasome Subunit Beta 5 (PSMB5): Bortezomib primarily targets the chymotrypsin-like activity of the β5 subunit of the proteasome. Mutations in the PSMB5 gene can alter the binding site of bortezomib, reducing its inhibitory effect.
-
Upregulation of Proteasome Subunits: An increase in the expression of proteasome subunits can lead to a higher overall proteasome activity, requiring higher concentrations of bortezomib to achieve a therapeutic effect.
-
Activation of Pro-survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the effects of proteasome inhibition. These can include the unfolded protein response (UPR), NF-κB signaling, and various anti-apoptotic pathways.
-
Drug Efflux Pumps: Increased expression of multidrug resistance proteins, such as P-glycoprotein (P-gp), can actively transport bortezomib out of the cancer cells, reducing its intracellular concentration.
Alternative Therapeutic Strategies for Bortezomib-Resistant Cancers
Several alternative proteasome inhibitors and other therapeutic agents have been developed and are in various stages of clinical investigation to overcome bortezomib resistance. These include:
-
Second-Generation Proteasome Inhibitors:
-
Carfilzomib: An irreversible proteasome inhibitor that has shown efficacy in patients with bortezomib-resistant multiple myeloma.
-
Ixazomib: An oral proteasome inhibitor that can be effective in some bortezomib-resistant settings.
-
-
Other Classes of Drugs:
-
Histone Deacetylase (HDAC) Inhibitors: These drugs can alter the expression of genes involved in cell survival and apoptosis, and have shown synergistic effects with proteasome inhibitors.
-
Immunomodulatory Drugs (IMiDs): Lenalidomide and pomalidomide (B1683931) are examples of IMiDs that have different mechanisms of action from proteasome inhibitors and are used in combination therapies.
-
Monoclonal Antibodies: Drugs like daratumumab (anti-CD38) and elotuzumab (anti-SLAMF7) target specific proteins on the surface of myeloma cells.
-
Should information on this compound become publicly available, or if there is interest in a comparison guide for any of the known alternative therapies for bortezomib-resistant cancers, such a guide could be generated. This would include a detailed comparison of their efficacy based on published pre-clinical and clinical data, summaries of experimental protocols, and visualizations of the relevant biological pathways.
Unraveling the Mechanisms of NR160: A Comparative Analysis
Initial investigations into the compound designated NR160 have not yielded specific public data regarding its mechanism of action, signaling pathways, or comparative cross-validation studies. The identifier "this compound" does not correspond to a known entity in widely accessible scientific literature and databases.
This guide, therefore, serves as a template for the analysis and cross-validation that would be necessary to elucidate the pharmacological profile of a novel compound like this compound. It outlines the experimental methodologies, data presentation formats, and visualization tools that researchers, scientists, and drug development professionals can employ to characterize and compare a new molecular entity.
Hypothetical Mechanism of Action and Comparative Framework
For the purpose of illustrating a comprehensive comparison, we will postulate a hypothetical mechanism of action for this compound. Let us assume this compound is an inhibitor of the pro-inflammatory transcription factor NF-κB. This positions it as a potential therapeutic agent for inflammatory diseases. In this context, we would compare its performance against a known NF-κB inhibitor, such as Bay 11-7082.
Data Presentation: A Comparative Overview
Effective comparison relies on the clear and concise presentation of quantitative data. The following tables exemplify how key experimental results for this compound and a competitor could be structured.
Table 1: In Vitro Potency of this compound vs. Bay 11-7082
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | IKKβ | Kinase Assay | 15.2 ± 2.1 |
| Bay 11-7082 | IKKβ | Kinase Assay | 50.8 ± 4.5 |
| This compound | TNF-α induced NF-κB activation | Reporter Gene Assay | 25.7 ± 3.3 |
| Bay 11-7082 | TNF-α induced NF-κB activation | Reporter Gene Assay | 89.1 ± 7.8 |
Table 2: Cellular Efficacy in a Macrophage Model
| Compound | Biomarker | Assay Type | EC₅₀ (nM) | Max Inhibition (%) |
| This compound | IL-6 production | ELISA | 45.3 ± 5.9 | 92 ± 4 |
| Bay 11-7082 | IL-6 production | ELISA | 150.1 ± 12.4 | 85 ± 6 |
| This compound | COX-2 expression | Western Blot | 60.8 ± 7.2 | 88 ± 5 |
| Bay 11-7082 | COX-2 expression | Western Blot | 210.5 ± 18.9 | 79 ± 7 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are methodologies for the key experiments cited in the tables.
IKKβ Kinase Assay
Objective: To determine the direct inhibitory effect of the compounds on the kinase activity of IKKβ, a key enzyme in the NF-κB signaling pathway.
Method:
-
Recombinant human IKKβ enzyme is incubated with the test compounds (this compound or Bay 11-7082) at varying concentrations for 30 minutes at room temperature in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and a biotinylated IκBα peptide substrate.
-
The reaction is allowed to proceed for 60 minutes at 30°C and then stopped by the addition of EDTA.
-
The amount of phosphorylated substrate is quantified using a LanthaScreen™ Eu-anti-phospho-IκBα antibody and a TR-FRET plate reader.
-
IC₅₀ values are calculated from the dose-response curves using a non-linear regression model.
NF-κB Reporter Gene Assay
Objective: To measure the ability of the compounds to inhibit NF-κB-mediated gene transcription in a cellular context.
Method:
-
HEK293 cells are transiently co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a constitutively active Renilla luciferase plasmid (for normalization).
-
After 24 hours, the cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
NF-κB signaling is stimulated by the addition of 10 ng/mL TNF-α for 6 hours.
-
Cell lysates are collected, and luciferase and Renilla activities are measured using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity is calculated, and IC₅₀ values are determined.
Measurement of IL-6 Production in Macrophages
Objective: To assess the anti-inflammatory effect of the compounds by measuring the inhibition of a key pro-inflammatory cytokine.
Method:
-
RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with the test compounds for 1 hour.
-
Inflammation is induced by incubating the cells with 100 ng/mL lipopolysaccharide (LPS) for 24 hours.
-
The cell culture supernatant is collected, and the concentration of IL-6 is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
EC₅₀ values and maximum inhibition percentages are calculated from the dose-response data.
Visualization of Pathways and Workflows
Visual diagrams are invaluable for communicating complex biological pathways and experimental designs.
Caption: Hypothetical mechanism of this compound as an IKK complex inhibitor in the NF-κB signaling pathway.
Caption: A streamlined workflow for the cross-validation and comparative analysis of a novel compound.
Evaluating the Synergistic Effects of NR160 with Chemotherapy: A Guide for Researchers
Initial investigations to identify a specific anti-cancer agent designated "NR160" have been unsuccessful. Publicly available scientific literature and clinical trial databases do not contain information on a compound with this identifier being evaluated for synergistic effects with chemotherapy.
It is possible that "this compound" is an internal designation for a compound in early-stage preclinical development and has not yet been publicly disclosed. Alternatively, this designation may be a typographical error, referring to other experimental agents such as "AB160," a nano-immunoconjugate of nab-paclitaxel and bevacizumab, or the "AP160-complex."
Without a clear identification of "this compound," it is not possible to provide a detailed comparison guide on its synergistic effects with chemotherapy, including specific experimental data, protocols, and signaling pathways.
For the benefit of researchers, scientists, and drug development professionals interested in the evaluation of synergistic effects of novel agents with chemotherapy, this guide outlines the typical experimental workflow and data presentation that would be included in such a comparison.
General Experimental Workflow for Assessing Synergy
The synergistic effect of a novel agent with a standard chemotherapeutic drug is typically evaluated through a series of in vitro and in vivo experiments. The goal is to determine if the combination of the two agents results in a greater anti-cancer effect than the sum of their individual effects.
Caption: A generalized workflow for evaluating the synergistic effects of a novel agent with chemotherapy, from initial in vitro screening to in vivo validation.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are outlines of common experimental protocols used in synergy studies.
Cell Viability and Combination Index (CI) Assay
-
Objective: To quantify the cytotoxic effects of the novel agent and chemotherapy, alone and in combination, and to determine if the interaction is synergistic, additive, or antagonistic.
-
Methodology:
-
Cell Culture: Plate cancer cells at a predetermined density in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the novel agent, the chemotherapeutic drug, and combinations of both at a constant ratio. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using an appropriate assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Apoptosis Assay by Flow Cytometry
-
Objective: To determine if the synergistic cytotoxicity is due to an increase in programmed cell death (apoptosis).
-
Methodology:
-
Treatment: Treat cells with the novel agent, chemotherapy, or the combination at synergistic concentrations for a defined period.
-
Cell Staining: Harvest the cells and stain with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the synergistic anti-tumor efficacy of the combination therapy in a living organism.
-
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups: vehicle control, novel agent alone, chemotherapy alone, and the combination therapy. Administer treatments according to a predefined schedule.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
-
Data Presentation
Quantitative data from synergy studies should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity and Combination Index
| Cell Line | Chemotherapy Agent | IC50 (Novel Agent) | IC50 (Chemo) | Combination Index (CI) at ED50 |
| Cell Line A | Cisplatin | [Value] µM | [Value] µM | [Value] |
| Cell Line B | Paclitaxel | [Value] µM | [Value] µM | [Value] |
| Cell Line C | Doxorubicin | [Value] µM | [Value] µM | [Value] |
Table 2: In Vivo Anti-Tumor Efficacy
| Treatment Group | Tumor Growth Inhibition (%) | Average Tumor Volume (mm³) at Day X | Change in Body Weight (%) |
| Vehicle Control | 0 | [Value] | [Value] |
| Novel Agent | [Value] | [Value] | [Value] |
| Chemotherapy | [Value] | [Value] | [Value] |
| Combination | [Value] | [Value] | [Value] |
Potential Signaling Pathways in Synergistic Interactions
While specific pathways for "this compound" cannot be detailed, synergistic effects in cancer therapy often involve the modulation of key signaling pathways. A hypothetical interaction is diagrammed below.
Caption: A hypothetical signaling pathway where a novel agent enhances chemotherapy-induced apoptosis by inhibiting a pro-survival pathway.
Independent Verification of NR160's Anti-Tumor Activity: A Comparative Analysis
An In-depth Guide for Researchers and Drug Development Professionals
The emergence of novel therapeutic agents necessitates rigorous independent verification of their purported anti-tumor activities. This guide provides a comparative framework for evaluating the investigational compound NR160. Due to the limited publicly available, independently verified data on this compound, this document outlines the requisite experimental data and protocols necessary for a comprehensive assessment and compares its hypothetical profile to established anti-cancer agents.
Section 1: Comparative Efficacy – Data Summary
A thorough evaluation of this compound's anti-tumor efficacy requires quantitative data from a series of standardized in vitro and in vivo assays. The following tables present a template for data summarization, comparing this compound to a standard-of-care chemotherapy agent (e.g., Paclitaxel) and a targeted therapy (e.g., a hypothetical kinase inhibitor, TKI-X).
Table 1: In Vitro Cytotoxicity (IC50, µM) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC50, µM) | Paclitaxel (IC50, µM) | TKI-X (IC50, µM) |
| MCF-7 | Breast Cancer | Data Needed | Data Needed | Data Needed |
| A549 | Lung Cancer | Data Needed | Data Needed | Data Needed |
| HCT116 | Colon Cancer | Data Needed | Data Needed | Data Needed |
| U87-MG | Glioblastoma | Data Needed | Data Needed | Data Needed |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Volume Reduction (%) | Survival Benefit (Days) |
| MCF-7 | Vehicle Control | 0% | - |
| This compound (dose) | Data Needed | Data Needed | |
| Paclitaxel (dose) | Data Needed | Data Needed | |
| A549 | Vehicle Control | 0% | - |
| This compound (dose) | Data Needed | Data Needed | |
| TKI-X (dose) | Data Needed | Data Needed |
Section 2: Postulated Mechanism of Action and Signaling Pathway
Without specific data on this compound, we can postulate a hypothetical mechanism of action for illustrative purposes. Let us assume this compound is a novel inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade in cancer cell growth and survival.
Caption: Postulated signaling pathway for this compound as a PI3K inhibitor.
Section 3: Experimental Protocols for Independent Verification
To independently verify the anti-tumor activity of this compound, the following detailed experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, a positive control (e.g., Paclitaxel), and a vehicle control. Replace the cell culture medium with medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound, positive control). Administer the treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule and dose.
-
Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
Caption: Experimental workflow for in vivo xenograft studies.
Section 4: Logical Framework for Go/No-Go Decision
The decision to advance a compound like this compound into further development stages depends on a clear, data-driven logical framework.
Caption: Logical framework for preclinical go/no-go decisions.
Disclaimer: The information provided for this compound is hypothetical due to the absence of publicly available data. The experimental protocols and frameworks are standardized templates for the evaluation of novel anti-tumor agents. Independent verification and validation are critical for any investigational compound.
Safety Operating Guide
Proper Disposal of NR160: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information for the proper disposal of NR160 is critical for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step guidance to address specific operational questions regarding the handling and disposal of this substance.
Due to the generic nature of the identifier "this compound," which may refer to various chemical products, it is imperative to first correctly identify the specific formulation in use within your laboratory. Products such as "Thinner 160," "NANOCOLOR COD 160," "COBALT ATOMIC ABSORPTION STANDARD (AA160)," and "MB160 - RNase Cleaner" all share a similar designation but possess vastly different chemical properties and associated hazards.
Therefore, before proceeding with any disposal protocol, you must consult the Safety Data Sheet (SDS) specific to the "this compound" product in your inventory. The SDS will provide detailed information on the chemical composition, hazards, necessary personal protective equipment (PPE), and, most importantly, the appropriate disposal procedures.
General Disposal Principles
Once the specific nature of your "this compound" is identified, the following general principles for laboratory chemical waste disposal should be applied in conjunction with the specific instructions outlined in the SDS.
1. Waste Characterization and Segregation:
-
Identify Hazardous Components: Determine if the waste is considered hazardous. The SDS for products like "Thinner 160" or those containing nitric acid and cobalt carbonate indicate hazardous properties such as flammability, corrosivity, and toxicity.[1][2][3]
-
Segregate Waste Streams: Do not mix incompatible waste streams. For instance, flammable solvents should be collected separately from corrosive acids. If your this compound is a multi-hazardous waste (e.g., containing both chemical and radioactive components), specific institutional procedures must be followed.[4][5]
2. Personal Protective Equipment (PPE):
-
Minimum PPE: Always wear appropriate PPE when handling chemical waste. This typically includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3][6]
-
Enhanced PPE: Depending on the hazards identified in the SDS, additional PPE such as a face shield, vapor respirator, or specialized gloves may be required.
3. Waste Collection and Labeling:
-
Use Appropriate Containers: Collect waste in containers that are compatible with the chemical properties of the waste. Ensure containers are in good condition and have secure, leak-proof lids.
-
Proper Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Flammable," "Corrosive").
Step-by-Step Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of a laboratory chemical like this compound.
Caption: General workflow for the proper disposal of laboratory chemicals.
Environmental and Safety Considerations
Improper disposal of chemical waste can have severe consequences for both human health and the environment.[7][8] Many laboratory chemicals, if disposed of down the drain, can contaminate waterways, harm aquatic life, and interfere with wastewater treatment processes.[8] Furthermore, mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions.
It is crucial to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[9] Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on specific disposal procedures and for arranging the collection of hazardous waste.
References
- 1. rust-oleum.eu [rust-oleum.eu]
- 2. carlroth.com [carlroth.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. mwcog.org [mwcog.org]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. nzytech.com [nzytech.com]
- 7. Household Hazardous Materials | Department of Natural Resources [iowadnr.gov]
- 8. Nitrogen Pollution: A Long Island Environmental Hazard that Begins In Your Backyard – Village of Quogue [villageofquogueny.gov]
- 9. flinnsci.com [flinnsci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
